Product packaging for 5,5-Dibutyldihydrofuran-2(3H)-one(Cat. No.:CAS No. 7774-47-2)

5,5-Dibutyldihydrofuran-2(3H)-one

Cat. No.: B1624973
CAS No.: 7774-47-2
M. Wt: 198.3 g/mol
InChI Key: KZEKELDMLDBVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,5-Dibutyldihydrofuran-2(3H)-one is a synthetic lactone of interest in organic chemistry and materials science research. As a dihydrofuran-2(3H)-one, it belongs to a class of compounds structurally related to gamma-butyrolactone (GBL) . Lactones like this are cyclic esters that serve as versatile building blocks and precursors in chemical synthesis . Researchers value this compound for developing new synthetic methodologies, exploring polymerization reactions to create novel biodegradable polyesters, and as a potential intermediate for pharmaceuticals and agrochemicals . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1624973 5,5-Dibutyldihydrofuran-2(3H)-one CAS No. 7774-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7774-47-2

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

5,5-dibutyloxolan-2-one

InChI

InChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3

InChI Key

KZEKELDMLDBVFV-UHFFFAOYSA-N

SMILES

CCCCC1(CCC(=O)O1)CCCC

Canonical SMILES

CCCCC1(CCC(=O)O1)CCCC

density

0.937-0.943 (d204)

Other CAS No.

7774-47-2

physical_description

colourless, oily liquid with a coconut-butter odou

solubility

insoluble in water;  very slightly soluble in propylene glycol and soluble in alcohol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dibutyldihydrofuran-2(3H)-one, a member of the γ-butyrolactone (GBL) class of compounds, is a heterocyclic organic molecule with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general synthetic approaches. Furthermore, it explores the broader context of the biological activities, metabolic pathways, and toxicological considerations associated with the γ-butyrolactone scaffold, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic oily, coconut-butter-like odor.[1][2] It is insoluble in water but soluble in alcohols and oils.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name 5,5-dibutyloxolan-2-one[3][4]
Synonyms 4,4-Dibutyl-γ-butyrolactone, 4-Butyl-4-hydroxyoctanoic acid γ-lactone, Dibutyl butyrolactone[1][2]
CAS Number 7774-47-2[1][2][3][5]
Molecular Formula C₁₂H₂₂O₂[1][2][5]
Molecular Weight 198.31 g/mol [2][4]
Appearance Colorless oily liquid[1][2]
Odor Oily, coconut-butter[1][2]
Boiling Point 279-280 °C at 760 mmHg[2][5]
Density 0.919 g/cm³[5]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Vapor Pressure 0.004 mmHg at 25 °C[2]
Flash Point 113 °C (235 °F)[2]
logP (o/w) 3.46[1][2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known spectra of related γ-butyrolactones, the following characteristic features can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl chains and the lactone ring protons. The methyl protons of the butyl groups would appear as a triplet furthest upfield. The methylene groups of the butyl chains would present as complex multiplets. The protons on the C3 and C4 of the furanone ring would likely appear as triplets in the 2-3 ppm region.

  • ¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon (C=O) of the lactone in the range of 170-180 ppm. The quaternary carbon (C5) would appear around 80-90 ppm. The remaining signals would correspond to the carbons of the butyl chains and the C3 and C4 of the furanone ring.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O stretch of a saturated five-membered lactone (γ-lactone) around 1770 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C-O stretching vibrations in the 1200-1100 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern of γ-butyrolactones typically involves the loss of alkyl chains and fragmentation of the lactone ring. Common fragments could include the loss of a butyl radical (C₄H₉•) leading to a peak at m/z 141, and subsequent fragmentation of the ring structure.

Synthesis and Reactivity

3.1. Synthetic Approaches

3.1.1. Experimental Protocol: Representative Synthesis via Baeyer-Villiger Oxidation

This protocol describes a general method for the synthesis of a 5,5-dialkyl-γ-butyrolactone from a corresponding cyclopentanone derivative.

Reaction Scheme:

Materials:

  • 2,2-Dibutylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2,2-dibutylcyclopentanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

3.2. Reactivity

The γ-butyrolactone ring is a stable five-membered ring. The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. The carbonyl group can be reduced, and the α-protons can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions. However, γ-butyrolactone itself is generally considered to be relatively unreactive towards nucleophiles.[2]

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic compounds.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties.[1][6]

In certain bacteria, particularly of the genus Streptomyces, γ-butyrolactones act as quorum-sensing signaling molecules, regulating secondary metabolism and morphological development.[3][7]

Diagram of a General Gamma-Butyrolactone (GBL) Signaling Pathway in Streptomyces:

GBL_Signaling General GBL Signaling Pathway in Bacteria cluster_cell Bacterial Cell cluster_dna GBL_synthase GBL Synthase (e.g., AfsA) GBL γ-Butyrolactone (GBL) GBL_synthase->GBL Precursors Fatty acid & Glycerol derivatives Precursors->GBL_synthase Receptor GBL Receptor (Repressor Protein) GBL->Receptor Extracellular Extracellular Environment GBL->Extracellular Diffusion Gene_promoter Promoter Region of Target Genes Receptor->Gene_promoter Repression DNA DNA Secondary_Metabolites Secondary Metabolite Biosynthesis (e.g., Antibiotics) Gene_promoter->Secondary_Metabolites Transcription Activation

Caption: General GBL signaling pathway in bacteria.

Metabolism and Toxicological Profile

5.1. Metabolism

In mammals, γ-butyrolactones can be metabolized to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[8] This biotransformation is a key consideration in the pharmacological and toxicological assessment of GBL derivatives.

Diagram of the General Metabolic Pathway of Gamma-Butyrolactone:

GBL_Metabolism General Metabolic Pathway of γ-Butyrolactone GBL γ-Butyrolactone (GBL) GHB γ-Hydroxybutyric Acid (GHB) GBL->GHB Lactonase SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase SA Succinic Acid SSA->SA SSA Dehydrogenase TCA_Cycle TCA Cycle SA->TCA_Cycle

Caption: General metabolic pathway of γ-butyrolactone.

5.2. Toxicology

The toxicology of γ-butyrolactones is primarily linked to their conversion to GHB. Ingestion can lead to sedative and hypnotic effects, and in higher doses, can cause central nervous system and respiratory depression, bradycardia, and coma.[2]

Conclusion

This compound is a well-characterized compound in terms of its physical properties and its use in certain industries. While specific biological and detailed reactivity data for this particular molecule are limited, its structural classification within the γ-butyrolactone family provides a strong basis for predicting its chemical behavior and potential biological significance. The diverse activities of γ-butyrolactone derivatives continue to make them an interesting scaffold for further investigation in medicinal chemistry and drug development. This guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound and related compounds.

References

An In-depth Technical Guide to 5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2), a gamma-lactone known for its distinct organoleptic properties. This guide consolidates available data on its chemical and physical characteristics, synthesis methodologies, and current applications, with a focus on its role in the flavor and fragrance industry. While specific biological activity and detailed experimental protocols are not extensively published, this paper outlines plausible synthetic routes and general experimental workflows based on established gamma-lactone chemistry. The information is presented to support research and development activities.

Introduction

This compound, also known as 4,4-Dibutyl-γ-butyrolactone, is an aliphatic lactone belonging to the class of organic compounds known as gamma-butyrolactones.[1] These are characterized by a five-membered ring structure containing an ester group.[1] The 2(3H)-furanone core is a common scaffold found in numerous natural products and biologically active molecules, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties.[2][3] this compound is primarily recognized for its sensory characteristics—a creamy, oily, coconut-butter-like odor and flavor—which has led to its application as a flavoring agent in the food industry.[4][5] In an aqueous environment, lactones exist in a pH-dependent equilibrium with their corresponding open-chain hydroxycarboxylic acid form.[6]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings. The compound is an almost colorless, oily liquid that is insoluble in water but soluble in alcohols and oils.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 7774-47-2 [4][5][7][8]
Molecular Formula C₁₂H₂₂O₂ [4][7][8]
Molecular Weight 198.30 g/mol [4][5][8]
Appearance Colorless, clear oily liquid [4][5][7]
Odor Oily, coconut-butter [4][7]
Boiling Point 279.00 to 280.00 °C @ 760.00 mm Hg [5][7][8]
Density 0.919 - 0.943 g/cm³ (d20/4) [5][8]
Flash Point 235.00 °F (112.78 °C) TCC [7]
Vapor Pressure 0.004000 mm/Hg @ 25.00 °C [7]
Refractive Index 1.451 - 1.455 [5]
Solubility Insoluble in water; soluble in alcohol and oils; poorly soluble in propylene glycol. [4][5]
logP (o/w) 3.46 [5][7]
EINECS Number 231-875-9 [4][5]

| FEMA Number | 2372 |[4][5][7] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the synthesis of gamma-lactones is a well-established area of organic chemistry.[9] General methods include the Baeyer-Villiger oxidation of corresponding cyclic ketones, oxidative lactonization of diols, and the reductive cyclization of γ-keto acids or esters.[10] One cited preparation method involves the reaction of Butyl pentanol with Methyl acrylate using a catalyst.[4] A common precursor for this molecule is 5-Nonanone.[8]

A plausible synthetic pathway starting from the precursor 5-Nonanone would involve a reaction sequence to introduce a carboxylic acid or ester group at the gamma position, followed by reduction and subsequent acid-catalyzed lactonization.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 5-Nonanone (Dibutyl Ketone) C Step 1: Nucleophilic Addition Formation of β-hydroxy ester A->C Reacts with B Reagents for Carboxylation (e.g., Reformatsky reagent) B->C D Step 2: Dehydration Formation of α,β-unsaturated ester C->D Acid/Heat E Step 3: Conjugate Addition (e.g., Michael addition of a nucleophile) D->E F Step 4: Reduction of Ester & Ketone Formation of a 1,4-diol intermediate E->F G Step 5: Oxidative Lactonization (or Reduction/Cyclization) F->G H This compound G->H

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol: Reductive Cyclization of a γ-Ketoester

This protocol is a representative example for the synthesis of a γ-lactone from a γ-ketoester, a common intermediate in lactone synthesis.

  • Preparation of γ-Ketoester (Not shown in detail): Synthesize the appropriate γ-ketoester precursor. For this target molecule, this would be an ester of 4-keto-octanoic acid with two butyl groups at the 4-position.

  • Reduction Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the γ-ketoester (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent:

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reduction converts the keto group to a secondary alcohol.

  • Work-up and Lactonization:

    • Once the reaction is complete (typically 1-3 hours), quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3). This step both neutralizes the excess reducing agent and catalyzes the intramolecular cyclization (lactonization) of the resulting γ-hydroxy ester.

    • Stir the mixture at room temperature for an additional 1-2 hours to ensure complete lactonization.

  • Extraction and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

G A Reaction Setup (Inert atmosphere, solvent, 0°C) B Slow Addition of Reducing Agent (e.g., NaBH₄) A->B C Reaction Monitoring (TLC) B->C D Acidic Quench & Work-up (e.g., 1M HCl) C->D E Lactonization (In situ cyclization) D->E F Extraction (Organic Solvent) E->F G Drying & Concentration (MgSO₄, Rotary Evaporator) F->G H Purification (Vacuum Distillation or Chromatography) G->H I Analysis & Characterization (NMR, IR, MS) H->I

Caption: General experimental workflow for γ-lactone synthesis via reduction.

Applications

The primary application of this compound is as a flavor and fragrance ingredient.[7] It is used quite frequently in flavor compositions, particularly for imitation butter, coconut, and nut flavors.[4] The typical concentration in finished consumer products, such as candy and ice cream, is generally low, ranging from 3 to 15 ppm.[4] Its classification as a flavoring agent is recognized by authorities such as FEMA (Flavor and Extract Manufacturers Association).[5]

G A This compound B Organoleptic Properties A->B Exhibits C Flavor & Fragrance Industry B->C Utilized by E Oily, Coconut, Butter-like Profile B->E D Consumer Products C->D Incorporated into F Ice Cream, Candy, Baked Goods D->F

Caption: Conceptual diagram of the application of the title compound.

Biological Activity and Toxicology

Specific toxicological and extensive biological activity studies for this compound are not widely available in the public domain. However, the broader class of furanone derivatives has been investigated for various biological activities, including antibacterial, antifungal, and anticancer effects.[2][11][12] The activity is highly dependent on the specific substitutions on the furanone ring.[11] This compound is listed in patent literature related to the identification of ligands for odorant receptors, which aligns with its primary use as a fragrance molecule.[13]

Given the lack of specific data, standard laboratory safety precautions should be observed. A Safety Data Sheet (SDS) should be consulted before handling, although a specific one for this compound was not found in the search results. General handling procedures for laboratory chemicals include using personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion, inhalation, and skin contact.[14][15]

Spectroscopic Analysis

Detailed, published spectroscopic data (NMR, IR, MS) for this compound is scarce. However, based on its chemical structure, expected spectral characteristics can be predicted, which are crucial for its identification and characterization during synthesis or quality control.

Table 2: Predicted Spectroscopic Data for this compound

Analysis Type Expected Characteristics
¹H NMR - Triplets corresponding to the terminal methyl (CH₃) groups of the butyl chains. - Multiplets for the methylene (CH₂) groups of the butyl chains. - A characteristic multiplet for the CH₂ group adjacent to the carbonyl (C3). - A characteristic multiplet for the CH₂ group at the C4 position.
¹³C NMR - A downfield signal (>170 ppm) for the carbonyl carbon (C2) of the lactone. - A signal for the quaternary carbon (C5) bonded to the oxygen and two butyl groups. - Several signals in the aliphatic region for the carbons of the two butyl chains and the C3/C4 carbons of the lactone ring.
IR Spectroscopy - A strong, characteristic C=O stretching band for the γ-lactone carbonyl group, typically around 1770 cm⁻¹. - C-O stretching bands. - C-H stretching and bending vibrations for the aliphatic butyl groups.

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (198.30). - Fragmentation patterns typical of lactones, including loss of alkyl chains and cleavage of the lactone ring. |

Conclusion

This compound (CAS 7774-47-2) is a well-defined γ-lactone with significant commercial use in the flavor and fragrance sector. Its physicochemical properties are well-documented, making it suitable for formulation in various consumer products. While detailed public information on its synthesis and biological activity is limited, its chemistry falls within the well-understood class of aliphatic lactones, allowing for the development of plausible synthetic routes for research purposes. Further investigation into the biological and toxicological profile of this molecule would be beneficial for expanding its applications and ensuring its safe use.

References

Structure Elucidation of 5,5-Dibutyldihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5,5-dibutyldihydrofuran-2(3H)-one, a gamma-lactone with potential applications in the flavor, fragrance, and pharmaceutical industries. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes predicted spectroscopic data based on the analysis of structurally similar compounds. This approach demonstrates a typical workflow for structure elucidation when dealing with novel or less-studied molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound, which are crucial for its structure confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~2.50t2H~7.5H-3
~1.95t2H~7.5H-4
~1.60m4H-H-1' (x2)
~1.35m8H-H-2', H-3' (x2)
~0.90t6H~7.0H-4' (x2)
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~177.0C-2 (C=O)
~88.0C-5
~40.0C-1' (x2)
~30.0C-3
~28.0C-4
~22.5C-2' (x2)
~22.0C-3' (x2)
~13.9C-4' (x2)
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O stretch (γ-lactone)
2955, 2930, 2870Medium-StrongC-H stretch (aliphatic)
~1180StrongC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
1985[M]⁺
141100[M - C₄H₉]⁺
11340[M - C₄H₉ - CO]⁺
8560[C₄H₅O₂]⁺
5780[C₄H₉]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 12 ppm.

    • Acquisition Time: 3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse experiment (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters will be used to establish proton-proton and proton-carbon correlations to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: 30 m x 0.25 mm DB-5 or equivalent capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination NMR NMR Spectroscopy (1H, 13C, 2D) NMR_analysis Analyze NMR Data: - Chemical Shifts - Integration - Coupling Patterns - 2D Correlations NMR->NMR_analysis IR IR Spectroscopy IR_analysis Analyze IR Data: - Carbonyl Stretch - C-H Stretches IR->IR_analysis MS Mass Spectrometry MS_analysis Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_analysis Connectivity Establish Connectivity (Carbon Skeleton) NMR_analysis->Connectivity Functional_Groups Identify Functional Groups (Lactone, Alkyl Chains) IR_analysis->Functional_Groups MS_analysis->Functional_Groups Final_Structure Propose Final Structure Connectivity->Final_Structure Functional_Groups->Final_Structure nmr_interpretation_logic H1_NMR 1H NMR Data Structure_Fragments Deduced Structural Fragments H1_NMR->Structure_Fragments Proton Environments & Integration C13_NMR 13C NMR Data C13_NMR->Structure_Fragments Carbon Environments COSY COSY Data COSY->Structure_Fragments H-H Connectivity HSQC HSQC Data HSQC->Structure_Fragments Direct C-H Attachment HMBC HMBC Data HMBC->Structure_Fragments Long-Range C-H Connectivity Final_Structure Assembled Structure of This compound Structure_Fragments->Final_Structure Assembly of Fragments

Spectroscopic and Synthetic Profile of 5,5-Dibutyldihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 5,5-Dibutyldihydrofuran-2(3H)-one (also known as γ,γ-dibutyl-γ-butyrolactone). Due to the limited availability of specific experimental data in public literature, this guide combines predicted spectroscopic values with established methodologies for the synthesis and analysis of related γ-lactones.

Chemical Structure and Properties

This compound is a γ-lactone with two butyl chains attached to the C5 position of the dihydrofuranone ring.

PropertyValue
Chemical Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
CAS Number 7774-47-2
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Predicted to be high due to its molecular weight and structure.
Solubility Expected to be soluble in common organic solvents.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar γ-lactones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.3t2H-CH₂-C=O (H3)
~ 1.9 - 1.7t2H-CH₂-C₅ (H4)
~ 1.6 - 1.4m4H-C₅-(CH₂)₂-CH₃
~ 1.4 - 1.2m8H-CH₂-CH₂-CH₃
~ 0.9t6H-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 177C=O (C2)
~ 85C₅
~ 40-C₅-CH₂-
~ 30-CH₂-C=O (C3)
~ 28-CH₂-C₅ (C4)
~ 26-CH₂-CH₂-CH₃
~ 23-CH₂-CH₃
~ 14-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960-2850StrongC-H stretching (alkyl)
~ 1770StrongC=O stretching (γ-lactone)
~ 1180StrongC-O stretching
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
198[M]⁺ (Molecular Ion)
141[M - C₄H₉]⁺ (Loss of a butyl radical)
113[M - C₆H₁₃]⁺ (Loss of a hexyl radical via rearrangement)
85[C₅H₉O]⁺ (Fragment from lactone ring)
57[C₄H₉]⁺ (Butyl cation)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 5,5-Dialkyl-γ-butyrolactones

A common method for the synthesis of 5,5-dialkyl-γ-butyrolactones involves the reaction of a γ-keto acid with a Grignard reagent, followed by acidic workup to promote lactonization.

Diagram of the Synthetic Pathway:

synthesis_pathway reactant1 Levulinic acid intermediate Intermediate diol reactant1->intermediate 1. Grignard Reaction reactant2 Butylmagnesium bromide (2 eq.) reactant2->intermediate product This compound intermediate->product 2. Lactonization reagent Acidic workup (e.g., H₃O⁺) reagent->product

A generalized synthetic pathway for this compound.

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of levulinic acid in anhydrous diethyl ether.

  • Grignard Reaction: Two equivalents of butylmagnesium bromide in diethyl ether are added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Quenching and Lactonization: The reaction is cooled to 0 °C and slowly quenched with a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid to a pH of ~2 to facilitate the cyclization to the lactone.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

spectroscopic_workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure of This compound data_analysis->final_structure

General workflow for spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a practical synthetic approach for this compound. While the presented spectroscopic data is predictive, it offers a robust framework for the identification and characterization of this compound in a research and development setting. The detailed experimental protocols serve as a starting point for its synthesis and analysis, which can be further optimized based on specific laboratory conditions and requirements.

5,5-Dibutyldihydrofuran-2(3H)-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5,5-Dibutyldihydrofuran-2(3H)-one

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds, from their fundamental properties to their synthesis, is paramount. This document provides a comprehensive technical overview of this compound, a gamma-lactone with applications in the flavor and fragrance industry and as a potential building block in chemical synthesis.

Chemical Identity and Nomenclature

This compound is a member of the gamma-lactone class of organic compounds.[1][2] Its formal nomenclature and commonly used synonyms are essential for accurate identification in literature and databases.

  • IUPAC Name : 5,5-dibutyloxolan-2-one[3]

  • Synonyms : 4,4-Dibutyl-γ-butyrolactone, 4-Butyl-4-hydroxyoctanoic acid gamma-lactone, Dibutyl butyrolactone, 5,5-Dibutyldihydro-2(3H)-furanone, 4,4-Dibutyl-4-hydroxybutyric acid gamma-lactone.[1][4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These data are critical for experimental design, formulation, and safety assessments.

PropertyValueReference
Molecular Formula C12H22O2[1]
Molecular Weight 198.3 g/mol [1]
CAS Number 7774-47-2[1]
Appearance Colorless, clear oily liquid[4][5]
Odor Oily, coconut-butter like[1][4]
Boiling Point 279.00 to 280.00 °C (@ 760.00 mm Hg)[4][5]
Vapor Pressure 0.004000 mm/Hg (@ 25.00 °C)[4]
Flash Point 112.78 °C (235.00 °F, TCC)[4][5]
Density 0.918 ± 0.06 g/cm³ (estimated)[3]
logP (o/w) 3.46[4][5]
Solubility Insoluble in water; soluble in alcohol and oils.[1][4][5]

Synthesis and Experimental Protocols

The synthesis of gamma-lactones is a well-established area of organic chemistry. For this compound, a specific preparative method has been cited in technical literature.

General Synthetic Route: Catalytic reaction of an alcohol and an acrylate.

A documented method for the preparation of this compound involves the reaction of Butyl pentanol with Methyl acrylate in the presence of a catalyst.[1][2] While the specific details of the catalyst and reaction conditions are proprietary to the cited Russian patent, the general protocol can be outlined as follows:

Objective: To synthesize this compound.

Reactants:

  • Butyl pentanol

  • Methyl acrylate

  • Initiator/Catalyst (e.g., a peroxide or other radical initiator)

Methodology:

  • The reactants, Butyl pentanol and Methyl acrylate, are combined in a suitable reaction vessel.

  • A catalyst is introduced to initiate the reaction. This type of reaction, a radical addition to an alkene followed by cyclization, is a common strategy for forming lactone rings.

  • The reaction mixture is typically heated to facilitate the reaction, with the specific temperature and duration being dependent on the catalyst used.

  • Following the completion of the reaction, the crude product is purified. Standard purification techniques for an oily, non-volatile compound would include vacuum distillation and/or column chromatography to isolate the final product from unreacted starting materials and byproducts.

  • The structure and purity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound from its precursors is illustrated below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Butyl Pentanol Reaction Catalytic Reaction (Radical Addition & Cyclization) Reactant1->Reaction Reactant2 Methyl Acrylate Reactant2->Reaction Product This compound Reaction->Product Purification

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

While this compound is primarily used in flavor compositions for products like butter, coconut, and nut imitations, the gamma-lactone scaffold itself is of significant interest to the pharmaceutical industry.[1][2]

Gamma-lactones, such as the related and widely studied Gamma-Valerolactone (GVL), are recognized for their potential as green solvents and as versatile precursors for synthesizing valuable compounds.[6][7] GVL, for instance, is derived from cellulosic biomass and is explored as a sustainable alternative to traditional solvents in drug synthesis and formulation.[6][7] Some derivatives of this class can act as prodrugs; for example, GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), which has effects similar to γ-hydroxybutyric acid (GHB).[7][8] The study of substituted lactones like this compound can, therefore, provide insights into structure-activity relationships and the development of novel chemical entities.

References

The Multifaceted Biological Activities of Furanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of furanone derivatives, intended for researchers, scientists, and professionals in the field of drug development. Furanones, a class of heterocyclic organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This document details the mechanisms of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the involved signaling pathways.

Antibacterial Activity: Quorum Sensing Inhibition

A primary mechanism by which furanone derivatives exert their antibacterial effect is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression.[1][2][3][4]

Mechanism of Action: Furanone derivatives, particularly halogenated furanones, are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[2] By binding to the LuxR-type receptors, such as LasR in Pseudomonas aeruginosa, they competitively inhibit the binding of native AHLs.[2][3] This interference disrupts the QS cascade, leading to the downregulation of virulence genes and a reduction in biofilm formation, without directly killing the bacteria, which may reduce the selective pressure for developing resistance.[5] In Gram-positive bacteria like Staphylococcus aureus, the interaction is more complex, with some furanones showing interference with the accessory gene regulator (agr) system, while others may act through different mechanisms.[6][7]

Quantitative Data Summary:

Compound ClassBacterial StrainActivity MetricValueReference
Halogenated FuranonesPseudomonas aeruginosaBiofilm InhibitionUp to 90%[1][8]
Furanone C-30Pseudomonas aeruginosaQS InhibitionIC50 ~5-10 µM[5]
(5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoatesPseudomonas aeruginosaQS Inhibition20% to 90%[1]
F105Staphylococcus aureusMIC8–16 µg/mL[7]
F105Staphylococcus aureusMBC40 mg/L[9]
F131S. aureus & C. albicansMBPC8–16 μg/mL[10]
Chiral 2(5H)-furanone sulfonesStaphylococcus aureusMIC8 µg/mL[11]

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)

This protocol describes a common method to screen for QS-inhibitory activity of furanone derivatives using the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs.

  • Preparation of Bacterial Culture: Inoculate a single colony of C. violaceum CV026 into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add LB broth, the furanone derivative at various sub-MIC concentrations, and an external source of short-chain AHLs (e.g., 10 µM N-hexanoyl-L-homoserine lactone).

  • Inoculation: Inoculate each well with 1% of the overnight C. violaceum CV026 culture.

  • Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

  • Quantification of Violacein:

    • Measure the optical density at 660 nm (OD660) to determine bacterial growth.

    • Add an equal volume of DMSO to each well to lyse the cells and solubilize the violacein.

    • Measure the absorbance at 585 nm (A585) to quantify the violacein production.

  • Data Analysis: Calculate the violacein unit as (A585/OD660) x 1000. A reduction in violacein production in the presence of the furanone derivative indicates QS inhibition.[12]

Signaling Pathway Visualization:

Quorum_Sensing_Inhibition cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase AHL N-acyl homoserine lactone (AHL) LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds & Activates Virulence Virulence Gene Expression (e.g., lasB, rhlA) LasR->Virulence Promotes Furanone Furanone Derivative Furanone->LasR Competitively Inhibits Biofilm Biofilm Formation Virulence->Biofilm Contributes to

Furanone inhibition of Pseudomonas aeruginosa quorum sensing.

Antifungal Activity

Certain furanone derivatives have demonstrated notable activity against pathogenic fungi, including species of Candida and Aspergillus.

Mechanism of Action: The precise mechanisms of antifungal action are still under investigation but may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with signaling pathways crucial for fungal growth and virulence. Some furanone derivatives have been shown to act synergistically with conventional antifungal agents, suggesting they may increase the permeability of the fungal cell to other drugs.[11]

Quantitative Data Summary:

Compound ClassFungal StrainActivity MetricValueReference
F105Candida albicansSynergism with fluconazole4-fold MIC reduction[11]
Furo[2,3-f]quinolin-5-olsCandida spp., Aspergillus spp.Good antifungal activity-[13]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: Prepare serial twofold dilutions of the furanone derivative in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the furanone derivative that causes a significant inhibition of fungal growth compared to the growth control.[14]

Anticancer Activity

Furanone derivatives have shown cytotoxic effects against various cancer cell lines, operating through mechanisms that include cell cycle arrest and the induction of apoptosis.[15]

Mechanism of Action: Some furanone derivatives can induce cell cycle arrest, for instance at the S-phase, thereby preventing cancer cell proliferation.[15] A key mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway, often initiated by an increase in reactive oxygen species (ROS).[16] Elevated ROS levels can activate the MAPK signaling pathway, leading to the activation of caspases and subsequent apoptosis.[16][17] Some derivatives have also been found to interact directly with DNA.[15]

Quantitative Data Summary:

CompoundCancer Cell LineActivity MetricValueReference
Bis-2(5H)-furanone derivative 4eC6 gliomaIC5012.1 µM[15]
FuranodienoneRKO, HT-29 (colorectal)Proliferation InhibitionSignificant[16]
4-(2-Aminoanilino)-3-bromo-2(5H)-furanoneDLA, HeLaCytotoxicityActive

Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]

Signaling Pathway Visualization:

Apoptosis_Induction cluster_cell Cancer Cell Furanone Furanone Derivative ROS Reactive Oxygen Species (ROS) Furanone->ROS Induces MAPK MAPK Pathway (p38, JNK) ROS->MAPK Activates Mitochondria Mitochondria MAPK->Mitochondria Acts on Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Furanone-induced apoptosis via ROS and MAPK signaling.

Anti-inflammatory Activity

Furanone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: A significant anti-inflammatory mechanism of furanone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins during inflammation.[20] By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory mediators. Some furanone derivatives may also modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[21][22]

Quantitative Data Summary:

Compound ClassTargetActivity MetricValueReference
Furanone derivativesCOX-2InhibitionPotent[20]
HMP (furanone derivative)p38 MAPKInhibition of phosphorylationDose-dependent[21]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the furanone derivative at various concentrations.

  • Incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the rate of oxygen consumption or the formation of prostaglandin products using a suitable detection method (e.g., a colorimetric or fluorescent probe).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the furanone derivative and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[23]

Signaling Pathway Visualization:

Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates NFkB NF-κB IKK->NFkB Activates COX2 COX-2 Gene Expression NFkB->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Furanone Furanone Derivative Furanone->IKK Inhibits Furanone->COX2 Inhibits

Anti-inflammatory action of furanones on the NF-κB pathway.

Conclusion

Furanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interfere with bacterial quorum sensing offers a novel approach to combatting bacterial infections, while their cytotoxic and anti-inflammatory properties suggest their potential in the development of new anticancer and anti-inflammatory therapies. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued investigation into the structure-activity relationships and mechanisms of action of furanone derivatives will be crucial in unlocking their full therapeutic potential.

References

The Ubiquitous Presence of Dihydrofuranones: A Technical Guide to Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrofuranone compounds, a class of lactones, are widespread in nature, contributing to the flavor and aroma of many foods, acting as signaling molecules in insects and bacteria, and exhibiting a range of promising biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their sources, biosynthesis, and methods for their study.

Natural Sources and Quantitative Occurrence

Dihydrofuranone and their related furanone counterparts are found across diverse biological taxa, from the plant kingdom to marine organisms and insects. Their concentrations can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

Fruits and Vegetables

Many fruits and vegetables owe their characteristic aromas to the presence of furanone derivatives. One of the most well-known is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, which imparts a caramel-like, sweet aroma to strawberries and pineapples.

CompoundNatural SourceConcentrationReference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Strawberry (Fragaria × ananassa)1663 to 4852 µg/kg[1]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF)Pineapple Juice (Ananas comosus)1.6 to 27.3 ppm[1]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF)Grapefruit Juice (Citrus paradisi)Monitored during storage[1]
2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane)Strawberry (Fragaria × ananassa)Detection limit: 0.36 µg/mL[2]
Furaneol-β-glucosideStrawberry (Fragaria × ananassa)Detection limit: 0.05 µg/mL[2]
Fermented Foods

The fermentation process, involving microorganisms like yeast and lactic acid bacteria, can lead to the formation of various furanone compounds, significantly contributing to the flavor profile of the final product.

CompoundFermented FoodMicroorganismReference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Mugi-misoZygosaccharomyces rouxii[3]
4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)Mugi-misoZygosaccharomyces rouxii[3]
2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF)CheeseLactobacillus helveticus[4]
4-hydroxy-5-methyl-3[2H]-furanone (MHF)CheeseLactobacillus helveticus[4]
Marine Organisms

Marine environments, particularly seaweeds, are a rich source of halogenated furanones. These compounds are of significant interest due to their potent biological activities, including the inhibition of bacterial communication (quorum sensing).

Compound ClassMarine SourceBiological ActivityReference
Brominated furanonesRed algae (Delisea pulchra)Quorum sensing inhibition[5]
Phlorotannins (containing furanone-like structures)Brown seaweedsAntioxidant[6]
Insects

In the insect world, dihydrofuranones can act as pheromones, chemical signals that trigger specific behaviors in other individuals of the same species.

Compound ClassInsect RoleGeneral InformationReference
DihydrofuranonesPheromonesInvolved in sexual attraction, alarm signaling, and recruitment. Concentrations are typically very low, in the nanogram range or less.[7][8][9]

Biosynthesis of Dihydrofuranone Compounds

The biosynthetic pathways leading to dihydrofuranone compounds are varied. In plants, they are often derived from carbohydrate metabolism, while in other organisms, different precursors and enzymatic reactions are involved.

Biosynthesis of HDMF in Strawberries

A key step in the biosynthesis of the important flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries has been elucidated. The process involves the reduction of a precursor molecule by a specific enzyme.

HDMF_Biosynthesis Fructose_1_6_bisphosphate D-Fructose-1,6-bisphosphate HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone (HMMF) Fructose_1_6_bisphosphate->HMMF Multiple steps FaQR FaQR (enone oxidoreductase) HMMF->FaQR HDMF 4-hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) FaQR->HDMF Bioactivity_Screening Crude_Extract Crude Natural Product Extract Fractionation Fractionation (e.g., HPLC) Crude_Extract->Fractionation Pure_Compound Isolated Dihydrofuranone Fractionation->Pure_Compound Primary_Screening Primary Bioactivity Screening Pure_Compound->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Primary_Screening->Antimicrobial Quorum_Sensing Quorum Sensing Inhibition Assay Primary_Screening->Quorum_Sensing Hit_Identification Hit Identification Cytotoxicity->Hit_Identification Antimicrobial->Hit_Identification Quorum_Sensing->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) (Signaling Molecule) Receptor AHL Receptor Protein (e.g., LuxR) AHL->Receptor Binds and activates Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor->Gene_Expression Activates Furanone Brominated Furanone Furanone->Receptor Competitively binds and inhibits Inhibition->Gene_Expression

References

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 5,5-Dibutyldihydrofuran-2(3H)-one

Introduction

This compound, a member of the γ-butyrolactone (GBL) class of compounds, is a five-membered heterocyclic lactone. GBL and its derivatives are prevalent in numerous natural products and have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties. Due to the limited specific data on this particular molecule, this guide also incorporates information on general synthesis methodologies and biological activities associated with the broader class of 5,5-dialkyl-γ-butyrolactones to provide a predictive context for its potential applications.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic coconut-like, buttery, and creamy odor.[3] It is primarily used in the flavor and fragrance industry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [3][4]
CAS Number 7774-47-2[3][5]
Appearance Colorless clear oily liquid[5]
Odor Oily, coconut, butter[3][5]
Boiling Point 279.00 to 280.00 °C @ 760.00 mm Hg[4][5]
Density 0.919 g/cm³[4]
Solubility Insoluble in water; soluble in alcohol and oils.[3]
logP (o/w) 3.46[5]
Flash Point 235.00 °F (TCC)[5]

Synthesis of this compound and Related Compounds

General Experimental Protocol for the Synthesis of 5,5-dialkyl-γ-butyrolactones:

One common approach involves the reaction of a ketone with a γ-butyrolactone precursor. The following is a generalized protocol based on common organic synthesis techniques.

Materials:

  • 5-Nonanone (precursor for the dibutyl moiety)

  • A suitable γ-butyrolactone synthon (e.g., a haloester or a protected γ-hydroxyester)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Acid for workup (e.g., aqueous HCl)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • A solution of a strong, non-nucleophilic base such as LDA is prepared in a dry, aprotic solvent like THF at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The γ-butyrolactone synthon is added dropwise to the cooled base solution to form the corresponding enolate.

  • 5-Nonanone is then added to the reaction mixture. The enolate attacks the carbonyl carbon of the ketone.

  • The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The resulting intermediate alcohol undergoes acid-catalyzed cyclization to form the this compound.

  • The product is extracted from the aqueous phase using an organic solvent.

  • The combined organic layers are washed, dried over a drying agent, and the solvent is removed under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography or distillation.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Starting Materials (5-Nonanone & GBL precursor) enolate Enolate Formation (LDA, THF, -78°C) start->enolate reaction Nucleophilic Attack enolate->reaction cyclization Acid-catalyzed Cyclization reaction->cyclization workup Extraction & Purification cyclization->workup product This compound workup->product G cluster_pathway Potential Anti-inflammatory Mechanism GBL_derivative γ-Butyrolactone Derivative NFkB_pathway NF-κB Signaling Pathway GBL_derivative->NFkB_pathway Inhibition Inflammatory_response Inflammatory Response NFkB_pathway->Inflammatory_response Suppression

References

An In-Depth Technical Guide to the Physicochemical Properties of γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of γ-butyrolactone (GBL), a pivotal molecule in chemical synthesis and a compound of significant interest in pharmacology and drug development. The following sections detail its quantitative properties, experimental protocols for their determination, and its biological signaling pathways.

Core Physicochemical Data

γ-Butyrolactone is a hygroscopic, colorless, oily liquid with a weak characteristic odor.[1][2][3] It is the simplest 4-carbon lactone and is miscible with water and a variety of organic solvents.[1][2][4][5] The key physicochemical properties of GBL are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₆O₂[1][3]
Molar Mass 86.090 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Weak, characteristic[1]
Density 1.1286 g/mL (15 °C), 1.1296 g/mL (20 °C), 1.12 g/mL (25 °C)[1][6][7]
Melting Point -43.53 °C (-46.35 °F; 229.62 K)[1]
Boiling Point 204-205 °C (399-401 °F; 477 K)[1][6][7]
Solubility in water Miscible[1][2]
Solubility in organic solvents Soluble in CCl₄, methanol, ethanol, acetone, benzene, ethyl ether[1][4]
log P -0.76[1]
Vapor Pressure 1.5 kPa (20 °C)[1]
Refractive Index (n_D) 1.435, 1.4341 (20 °C)[1]
Viscosity 1.7 cP (25 °C)[1]
Flash Point 98 °C (208.4 °F) - closed cup[8]
Autoignition Temperature 455 °C (851 °F)[8]

Key Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of a γ-butyrolactone derivative can be determined using the following general procedure:

  • Preparation of Saturated Solution: Add an excess amount of the test γ-butyrolactone to a known volume of the solvent (e.g., water, ethanol, or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to separate the undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the γ-butyrolactone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Determination of Boiling Point (Micro-scale)

For research purposes where sample volume may be limited, a micro-boiling point determination is appropriate:

  • Apparatus Setup: Place a small volume (a few milliliters) of the γ-butyrolactone into a test tube. Invert a sealed-end capillary tube and place it into the liquid.

  • Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Determination of Melting Point (for solid γ-butyrolactone derivatives)
  • Sample Preparation: Finely powder the solid γ-butyrolactone derivative.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed at the bottom.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For pure compounds, this range is typically narrow.

Laboratory-Scale Synthesis of γ-Butyrolactone

A convenient laboratory-scale synthesis can be performed from the sodium salt of γ-hydroxybutyric acid:

  • Reaction Setup: In a 5-mL conical vial equipped with a spin vane, place 1.5 g of γ-hydroxybutyric acid sodium salt.

  • Acidification and Cyclization: Carefully add 1.5 mL of 9 M H₂SO₄ to the vial. Attach an air condenser and reflux the mixture for 15 minutes.

  • Extraction: After cooling, extract the reaction mixture twice with 1.5 mL portions of dichloromethane (CH₂Cl₂). Combine the organic layers.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate for at least 15 minutes.

  • Isolation: Transfer the dried solution to a pre-weighed vial and evaporate the solvent using a gentle stream of nitrogen and mild heating.

  • Characterization: The resulting oil is γ-butyrolactone. The identity and purity can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Biological Interactions

γ-Butyrolactone itself is biologically inactive. Its pharmacological effects stem from its rapid conversion in the body to γ-hydroxybutyric acid (GHB) by lactonase enzymes found in the blood.[1][9][10] GHB is a neurotransmitter that interacts with the central nervous system.

GBL_Signaling_Pathway GBL γ-Butyrolactone (GBL) GHB γ-Hydroxybutyric Acid (GHB) GBL->GHB Lactonase (in blood) GABA_B_Receptor GABAB Receptor GHB->GABA_B_Receptor Agonist GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist Dopaminergic_System Dopaminergic System GHB->Dopaminergic_System Modulates Serotonergic_System Serotonergic System GHB->Serotonergic_System Modulates Opioidergic_System Opioidergic System GHB->Opioidergic_System Modulates CNS_Depression CNS Depression (Sedation, Anesthesia) GABA_B_Receptor->CNS_Depression GHB_Receptor->CNS_Depression

Caption: Metabolic conversion of GBL to GHB and its interaction with CNS receptors.

The primary target of GHB is the GABA-B receptor, where it acts as a weak agonist, leading to central nervous system depression. Additionally, GHB has its own specific receptor, the GHB receptor. The activation of these receptors contributes to the sedative and anesthetic effects of GBL. Furthermore, GHB has been shown to modulate several other neurotransmitter systems, including the dopaminergic, serotonergic, and opioidergic systems, which contributes to its complex pharmacological profile.[1][11]

Experimental and Logical Workflows

Analytical Workflow for GBL Quantification by GC-MS

The following diagram illustrates a typical workflow for the quantitative analysis of GBL in a biological matrix, such as urine.

GCMS_Workflow Sample Urine Sample (5 mL) Spike Add Internal Standard (e.g., D6-GHB) Sample->Spike Acidify Acidify to pH 1 (e.g., with HCl) Spike->Acidify Lactonize Lactonization (60°C for 1 hour) Acidify->Lactonize Neutralize Adjust to pH 5.0 Lactonize->Neutralize Extract Liquid-Liquid Extraction (e.g., with TBME) Neutralize->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Analyze GC-MS Analysis Dry->Analyze Quantify Quantification Analyze->Quantify

Caption: A typical workflow for the GC-MS analysis of GBL in a urine sample.

Synthetic Workflow for Laboratory-Scale GBL Preparation

This diagram outlines the key steps in the laboratory synthesis of GBL from its corresponding hydroxy acid salt.

Synthesis_Workflow Start γ-Hydroxybutyric Acid Sodium Salt Reaction Acidification & Reflux (H₂SO₄, 15 min) Start->Reaction Workup Extraction with CH₂Cl₂ Reaction->Workup Purification Drying over Na₂SO₄ Workup->Purification Isolation Solvent Evaporation Purification->Isolation Product γ-Butyrolactone (GBL) Isolation->Product Characterization Spectroscopic Analysis (IR, NMR) Product->Characterization

Caption: Workflow for the laboratory synthesis and characterization of GBL.

References

An In-depth Technical Guide to the Synthesis of 5,5-dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5-dibutyldihydrofuran-2(3H)-one, a γ-lactone of interest in various chemical and pharmaceutical research areas. This document details the most pertinent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate its preparation and characterization in a laboratory setting.

Introduction

This compound, also known as 4,4-dibutyl-γ-butyrolactone, belongs to the family of γ-lactones, which are five-membered cyclic esters. This structural motif is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The synthesis of specifically substituted γ-lactones like this compound is crucial for the exploration of new chemical entities in drug discovery and materials science. This guide will focus on a robust and widely applicable synthetic strategy: the Reformatsky reaction, followed by intramolecular cyclization.

Synthetic Approach: The Reformatsky Reaction

The synthesis of this compound can be efficiently achieved through a two-step process. The key step is the Reformatsky reaction, which involves the reaction of a ketone with an α-haloester in the presence of zinc metal to form a β-hydroxy ester.[1][2][3] This intermediate then undergoes acid-catalyzed intramolecular cyclization (lactonization) to yield the target γ-lactone.

The overall synthetic pathway is outlined below:

Synthesis_Workflow General Synthetic Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Lactonization A 5-Nonanone D Ethyl 3-hydroxy-3-propylheptanoate (β-hydroxy ester intermediate) A->D B Ethyl bromoacetate B->D C Zinc C->D Toluene, Reflux E Ethyl 3-hydroxy-3-propylheptanoate F This compound E->F Acid catalyst, Heat Grignard_Reaction Grignard Reaction Approach cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Oxidation & Cyclization A γ-Butyrolactone C 4,4-Dibutyl-1,4-butanediol A->C B Butylmagnesium bromide (2 eq.) B->C THF D 4,4-Dibutyl-1,4-butanediol E This compound D->E Oxidizing agent (e.g., PCC)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibutyldihydrofuran-2(3H)-one, a γ-butyrolactone derivative, is a valuable synthetic intermediate in the development of novel chemical entities. The γ-butyrolactone scaffold is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] This document provides a detailed protocol for a robust and reliable multi-step synthesis of this compound. While a direct synthesis from butyl pentanoate is not readily achievable through standard synthetic transformations, the following protocol outlines a highly effective route starting from the commercially available γ-butyrolactone. This method proceeds via the formation of a diol intermediate, followed by selective oxidation and subsequent acid-catalyzed cyclization.

Synthetic Strategy

The synthesis is accomplished in three main steps as illustrated in the workflow diagram below:

  • Nucleophilic Addition of Grignard Reagent: Reaction of γ-butyrolactone with two equivalents of butylmagnesium bromide. This opens the cyclic ester to form 4,4-dibutyl-1,4-butanediol. The Grignard reagent adds twice to the ester's carbonyl group in a nucleophilic acyl substitution followed by a nucleophilic addition.[3][4]

  • Selective Oxidation: The primary alcohol of the resulting diol is selectively oxidized to a carboxylic acid, yielding 4-hydroxy-4,4-dibutylbutanoic acid. This transformation can be achieved using a two-step procedure to ensure high selectivity over the tertiary alcohol.

  • Lactonization: The γ-hydroxy acid is cyclized to the target lactone, this compound, under acidic conditions. γ-Hydroxy acids readily undergo intramolecular esterification to form stable five-membered lactones.[5][6][7]

Experimental Protocols

Materials and Equipment:

  • γ-Butyrolactone

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Toluene

  • Standard reflux and distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Protocol 1: Synthesis of 4,4-Dibutyl-1,4-butanediol
  • Preparation of Butylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

    • Add anhydrous diethyl ether and a small crystal of iodine.

    • Slowly add a solution of 1-bromobutane (2.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with γ-Butyrolactone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution, followed by 1 M HCl until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Hydroxy-4,4-dibutylbutanoic Acid
  • Oxidation to the Aldehyde:

    • In a 500 mL flask, dissolve the 4,4-dibutyl-1,4-butanediol (1.0 equivalent) in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

    • Stir the mixture at room temperature for 2 hours or until TLC analysis indicates the disappearance of the starting material.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Oxidation to the Carboxylic Acid (Pinnick Oxidation):

    • Dissolve the crude aldehyde in tert-butanol.

    • Add a solution of sodium chlorite (NaClO₂) (4.0 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 equivalents) in water.

    • Add 2-methyl-2-butene (5.0 equivalents) as a chlorine scavenger.

    • Stir the mixture vigorously at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude γ-hydroxy acid.

Protocol 3: Synthesis of this compound
  • Lactonization:

    • Dissolve the crude 4-hydroxy-4,4-dibutylbutanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

    • Reflux the mixture for 4-6 hours, collecting the water that is formed.

    • Monitor the reaction by TLC until the starting hydroxy acid is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Data Presentation

StepProductStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Method
14,4-Dibutyl-1,4-butanediolγ-Butyrolactone202.3480-90>95GC-MS, ¹H NMR
24-Hydroxy-4,4-dibutylbutanoic acid4,4-Dibutyl-1,4-butanediol216.3275-85 (over 2 steps)>90¹H NMR, IR
3This compound4-Hydroxy-4,4-dibutylbutanoic acid198.3085-95>98GC-MS, ¹H NMR, ¹³C NMR

Visualization of Experimental Workflow

Synthesis_Workflow cluster_0 cluster_1 cluster_2 cluster_3 start γ-Butyrolactone intermediate1 4,4-Dibutyl-1,4-butanediol start->intermediate1 Step 1: Grignard Reaction reagent1 2 eq. Butylmagnesium Bromide in Ether intermediate2 4-Hydroxy-4,4-dibutylbutanoic Acid intermediate1->intermediate2 Step 2: Selective Oxidation reagent2 1. PCC, DCM 2. NaClO₂, NaH₂PO₄ product This compound intermediate2->product Step 3: Lactonization reagent3 cat. p-TsOH Toluene, Reflux

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols for the Analysis of 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 5,5-Dibutyldihydrofuran-2(3H)-one, a gamma-lactone used in the flavor and fragrance industry. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for non-volatile analysis. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation are discussed.

Analytical Methods Overview

The selection of an appropriate analytical method for the detection of this compound depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., quantification, identification, or structural confirmation).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the quantification of this compound in volatile samples due to its high sensitivity and selectivity. The compound's volatility and thermal stability make it well-suited for GC analysis.

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): HPLC-DAD can be employed for the analysis of this compound in less volatile or thermally labile sample matrices. While generally less sensitive than GC-MS for this compound, it offers a viable alternative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the unambiguous structural confirmation of this compound.[1] These methods provide detailed information about the chemical environment of each atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in the molecule, such as the characteristic ester carbonyl group.[2][3][4] The fingerprint region of the IR spectrum is unique to the molecule and can be used for identification by comparison to a reference spectrum.[2][4]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of this compound using GC-MS and HPLC-DAD. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Linearity (R²)> 0.99
Recovery90 - 110%
Precision (%RSD)< 15%

Table 2: HPLC-DAD Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)1 - 10 µg/mL
Limit of Quantitation (LOQ)5 - 25 µg/mL
Linearity (R²)> 0.99
Recovery85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

GC-MS Protocol for the Quantification of this compound

This protocol outlines the steps for the quantitative analysis of this compound in a liquid sample matrix.

3.1.1. Sample Preparation

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A common LLE procedure involves extracting the sample with a non-polar solvent like hexane or dichloromethane.

  • Dilution: Dilute the extracted sample or a direct liquid sample with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range of the instrument.

  • Internal Standard: Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan mode for initial identification.

    • Target Ions (for this compound, C12H22O2, MW: 198.3): Based on typical fragmentation of gamma-butyrolactones, monitor ions such as m/z 141 (M-C4H9), 113 (M-C6H13), and 85.

3.1.3. Data Analysis

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

HPLC-DAD Protocol for the Quantification of this compound

This protocol is suitable for the analysis of this compound in non-volatile or thermally sensitive samples.

3.2.1. Sample Preparation

  • Extraction: If necessary, perform an appropriate extraction procedure (LLE or SPE) to isolate the analyte.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the sample with the mobile phase to a concentration within the instrument's linear range.

3.2.2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The carbonyl chromophore in this compound will have a UV absorbance in the range of 200-220 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution.

3.2.3. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Quantification: Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.

Visualization of Workflows and Relationships

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dilution Dilution Extraction->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard GC_Injection GC Injection InternalStandard->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for GC-MS analysis.

Analytical_Technique_Selection cluster_purpose Purpose of Analysis cluster_methods Analytical Methods Analyte This compound Quantification Quantification Analyte->Quantification Identification Identification/ Structural Elucidation Analyte->Identification GCMS GC-MS Quantification->GCMS High Sensitivity Volatile Samples HPLC HPLC-DAD Quantification->HPLC Lower Sensitivity Non-Volatile Samples Identification->GCMS Initial Identification NMR NMR Spectroscopy Identification->NMR Unambiguous Structure IR IR Spectroscopy Identification->IR Functional Groups

Caption: Method selection guide.

References

Application Notes and Protocols for the Analysis of Lactones by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of lactones using Gas Chromatography-Mass Spectrometry (GC-MS). Lactones are a significant class of cyclic esters found in a wide array of natural products, contributing to the characteristic aromas of fruits and dairy products. They also play crucial roles in chemical signaling and are components of some pharmaceuticals. The methodologies outlined here are designed to guide researchers in developing robust and reliable analytical procedures for lactone determination in various matrices.

Introduction to Lactone Analysis by GC-MS

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like lactones. The high chromatographic resolution of GC combined with the specific detection capabilities of MS allows for the analysis of complex mixtures. Sample preparation is a critical step to ensure accurate and reproducible results, with common techniques including headspace solid-phase microextraction (HS-SPME) for volatile lactones and solvent extraction for less volatile ones. For certain polar or thermally labile lactones, derivatization may be necessary to improve their volatility and thermal stability.[1]

Experimental Protocols

Analysis of Lactones in Wine using HS-SPME-GC-MS

This protocol is adapted from a method for the determination of various lactones in wine samples.[2][3]

Objective: To quantify γ-butyrolactone, γ-hexalactone, trans-whiskey lactone, γ-octalactone, cis-whiskey lactone, γ-nonalactone, γ-decalactone, δ-decalactone, and γ-undecalactone in wine.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 3,4-dimethylphenol and γ-heptalactone in ethanol)

  • Lactone standards

  • Synthetic wine solution (11 g/L L(+)-tartaric acid, 13% ethanol, pH 3.2)

Sample Preparation (HS-SPME):

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a known amount of the internal standard solution.

  • Seal the vial tightly with the cap and septum.

  • Equilibrate the sample at 40°C for 15 minutes in a heating block or water bath.

  • Expose the SPME fiber to the headspace of the vial for 60 minutes at 40°C to extract the analytes.

  • After extraction, immediately desorb the fiber in the GC injector.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar

  • Column: DB-35MS (60 m x 0.25 mm x 0.25 µm) or similar mid-polar column[4]

  • Injector Temperature: 260°C[4]

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 8°C/min to 240°C

    • Ramp 2: 10°C/min to 265°C, hold for 8 min[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5975N or similar

  • Interface Temperature: 280°C

  • Ion Source Temperature: 230°C[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV[2]

  • Mass Range: m/z 35-350

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Analysis: For quantification, specific ions for each lactone and the internal standards are monitored. For γ-lactones, a characteristic ion is m/z 85, and for δ-lactones, it is m/z 99.[5]

Analysis of Lactones in Dairy Products using Solvent Extraction GC-MS

This protocol is suitable for the analysis of lactones in high-fat matrices like butter and margarine.[5][6][7]

Objective: To quantify δ- and γ-lactones in butter and margarine.

Materials:

  • Hexane

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials

Sample Preparation (Solvent Extraction):

  • Weigh 1 g of the homogenized sample (butter or margarine) into a 50 mL centrifuge tube.

  • Add 10 mL of hexane to the tube.

  • Vortex the mixture for 2 minutes to dissolve the fat and extract the lactones.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the hexane layer.

  • Carefully transfer the supernatant (hexane layer) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract into a GC vial for analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or similar

  • Column: Enantioselective column (e.g., Chiraldex G-TA) for chiral analysis if needed, or a standard non-polar column like DB-5ms for general analysis.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 5°C/min to 230°C, hold for 10 min

  • Carrier Gas: Helium

  • Mass Spectrometer: Agilent 5975C or similar

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target lactones.

Data Presentation

Table 1: Quantitative Data for Lactone Analysis in Wine by HS-SPME-GC-MS [2][3]

LactoneRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
γ-Butyrolactone-170--
γ-Hexalactone-a few µg/L--
trans-Whiskey lactone-a few µg/L--
γ-Octalactone-a few µg/L--
cis-Whiskey lactone-a few µg/L--
γ-Nonalactone-a few µg/L--
γ-Decalactone-a few µg/L--
δ-Decalactone-a few µg/L--
γ-Undecalactone-a few µg/L--

Note: Specific retention times and precise LOD/LOQ values can vary depending on the specific instrument and conditions used. "a few µg/L" indicates the reported sensitivity level.

Table 2: Method Validation Data for Lactone Analysis in Cigarette Filter Tip Bead Blasting Liquid by GC-MS [4]

ParameterValue Range
Detection Limit10.9 - 44.9 µg/kg
Standard Recovery88.1 - 118.8%
Relative Standard Deviation (RSD)< 5%

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of lactones from a liquid sample using headspace solid-phase microextraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample (e.g., Wine) vial Add to Headspace Vial with NaCl sample->vial is Add Internal Standard vial->is equilibrate Equilibrate at 40°C is->equilibrate spme HS-SPME Extraction equilibrate->spme desorption Thermal Desorption in GC Injector spme->desorption separation GC Separation desorption->separation detection MS Detection (Scan/SIM) separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Report Generation quantification->report

HS-SPME-GC-MS Workflow for Lactone Analysis
Logical Relationship of Sample Preparation Techniques

The choice of sample preparation technique is crucial and depends on the sample matrix and the nature of the lactones being analyzed. The following diagram shows the logical relationship between different sample preparation methods for GC-MS analysis of lactones.

sample_prep_logic cluster_liquid Liquid Samples (e.g., Beverages) cluster_solid Solid/Semi-Solid Samples (e.g., Dairy, Food) start Sample Matrix hs_spme Headspace SPME (Volatile Lactones) start->hs_spme Volatile lle Liquid-Liquid Extraction (Less Volatile Lactones) start->lle Less Volatile solvent_ext Solvent Extraction start->solvent_ext gcms GC-MS Analysis hs_spme->gcms derivatization Derivatization (for polar/labile lactones) lle->derivatization If needed lle->gcms spe Solid Phase Extraction (for cleanup) solvent_ext->spe Complex Matrix solvent_ext->derivatization If needed solvent_ext->gcms spe->derivatization If needed spe->gcms derivatization->gcms

Sample Preparation Logic for Lactone Analysis

Derivatization

For certain lactones, particularly those with polar functional groups or those that are thermally unstable, derivatization is a necessary step before GC-MS analysis.[8] The goal of derivatization is to convert the analytes into less polar, more volatile, and more thermally stable derivatives.[1]

Common derivatization techniques include:

  • Silylation: This is one of the most common methods, where active hydrogens in hydroxyl or carboxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[9]

  • Acylation: Introduces an acyl group, which can improve chromatographic properties.

  • Alkylation: Adds an alkyl group to enhance volatility.

The choice of derivatization reagent and reaction conditions depends on the specific lactone and the functional groups present.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the analysis of lactones by GC-MS. The choice of sample preparation technique and GC-MS parameters should be optimized based on the specific sample matrix and the target lactones. For complex samples or trace-level analysis, techniques like HS-SPME and derivatization are invaluable. Proper method validation, including the determination of detection limits, quantification limits, and recovery, is essential for ensuring the accuracy and reliability of the results.

References

Application Note: NMR Spectroscopic Analysis of 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5,5-Dibutyldihydrofuran-2(3H)-one and a standard protocol for its analysis. The information herein is intended to aid in the identification and structural elucidation of this gamma-lactone.

Introduction

This compound, a substituted γ-butyrolactone, is a heterocyclic organic compound. The lactone ring system is a common motif in natural products and pharmacologically active molecules. NMR spectroscopy is a primary and powerful tool for the unambiguous determination of the chemical structure of such compounds. This application note details the predicted ¹H and ¹³C NMR spectral data for this compound and provides a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Predicted NMR Spectral Data

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-32.4 - 2.6Triplet (t)7.0 - 8.02H
H-41.9 - 2.1Triplet (t)7.0 - 8.02H
H-1' (x2)1.5 - 1.7Multiplet (m)-4H
H-2' (x2)1.2 - 1.4Multiplet (m)-4H
H-3' (x2)1.2 - 1.4Multiplet (m)-4H
H-4' (x2)0.8 - 1.0Triplet (t)6.5 - 7.56H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)175 - 178
C-585 - 90
C-435 - 40
C-328 - 32
C-1' (x2)40 - 45
C-2' (x2)25 - 29
C-3' (x2)22 - 25
C-4' (x2)13 - 15

Experimental Protocol: NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of NMR spectra for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Calibration:

  • This protocol is designed for a standard 400 MHz NMR spectrometer.

  • Insert the sample into the spectrometer's probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio).

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. For the ¹H spectrum, the residual CHCl₃ signal can be referenced to 7.26 ppm. For the ¹³C spectrum, the CDCl₃ triplet should be centered at 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visual Representations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering convention used for NMR assignments.

molecular_structure cluster_lactone This compound cluster_butyl1 cluster_butyl2 C2 C2=O C3 C3H₂ C2->C3 C4 C4H₂ C3->C4 C5 C5 C4->C5 O1 O1 C5->O1 C1p1 C1'H₂ C5->C1p1 C1p2 C1'H₂ C5->C1p2 O1->C2 C2p1 C2'H₂ C1p1->C2p1 C3p1 C3'H₂ C2p1->C3p1 C4p1 C4'H₃ C3p1->C4p1 C2p2 C2'H₂ C1p2->C2p2 C3p2 C3'H₂ C2p2->C3p2 C4p2 C4'H₃ C3p2->C4p2

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

The diagram below outlines the logical flow of the NMR analysis process, from sample preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve homogenize Homogenize Solution dissolve->homogenize setup Instrument Setup & Shimming homogenize->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration (TMS) phase_baseline->calibrate analyze_shifts Analyze Chemical Shifts calibrate->analyze_shifts structure_confirm Structure Confirmation analyze_shifts->structure_confirm analyze_coupling Analyze Coupling & Integration analyze_coupling->structure_confirm

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Furanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanones are a class of heterocyclic organic compounds that contribute significantly to the flavor and aroma profiles of many foods and are also found in pharmaceutical compounds. Accurate and reliable quantification of furanones is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic and metabolic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of furanones due to its high sensitivity, specificity, and applicability to a wide range of sample matrices. This application note provides a detailed overview of the methodologies and protocols for the analysis of furanones using HPLC.

Principles of Furanone Analysis by HPLC

The analysis of furanones by HPLC typically employs reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. Furanones in the sample are separated based on their differential partitioning between the stationary and mobile phases. More hydrophobic furanones will have a stronger interaction with the stationary phase and thus elute later than more polar furanones. Detection is often achieved using a UV-Vis detector, as many furanones exhibit significant absorbance in the UV region.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Fruit Juices

This protocol is suitable for the extraction and cleanup of furanones like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) from complex matrices such as fruit juices.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Centrifuge the fruit juice sample at 10,000 rpm for 15 minutes to remove particulate matter. Load 10 mL of the supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the retained furanones with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method for Furanone Quantification

This method is applicable for the separation and quantification of various furanones.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Zorbax ODS C18 (or equivalent), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.05 M Sodium Acetate (pH 4.0)

    • B: Methanol

  • Gradient: Isocratic elution with 70% A and 30% B[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 290 nm[1]

  • Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize quantitative data from various studies on furanone analysis using HPLC.

Table 1: Method Validation Parameters for Furanone Analysis

ParameterFinerenoneReference
Linearity Range (µg/mL)10-50[2]
Correlation Coefficient (r²)0.999[2]
Limit of Detection (LOD) (µg/mL)1.1[2]
Limit of Quantification (LOQ) (µg/mL)3.2[2]

Table 2: Detection Limits and Recovery for Furanones in Strawberries [3]

CompoundDetection Limit (µg/mL)Average Recovery (%)
Furaneol0.14>90
Furaneol-β-glucoside0.05>90
Mesifurane0.36>90

Visualizations

Experimental Workflow for HPLC Analysis of Furanones

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fruit Juice Sample Centrifuge Centrifugation Sample->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Evaporation & Reconstitution SPE->Dry Filter Filtration (0.45 µm) Dry->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Separation Detection UV Detection (290 nm) Column->Detection Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report Method_Validation cluster_parameters Key Validation Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Influences Linearity->LOQ Influences

References

Application Notes and Protocols: 5,5-Dibutyldihydrofuran-2(3H)-one in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dibutyldihydrofuran-2(3H)-one, also known as 4,4-dibutyl-gamma-butyrolactone, is a significant flavor compound valued for its distinct sensory characteristics. This document provides detailed application notes and experimental protocols relevant to its use in flavor chemistry, catering to researchers, scientists, and professionals in drug development who may encounter this molecule in their studies.

Application Notes

Organoleptic Properties and Flavor Profile

This compound is characterized by a unique and commercially valuable flavor profile. Its primary sensory attributes are:

  • Odor: Described as an oily, coconut-butter-like aroma.[1]

  • Taste: Perceived as creamy and coconut-like.[1]

These properties make it a versatile ingredient in the formulation of a variety of artificial and nature-identical flavors.

Applications in Flavor Formulations

This lactone is frequently utilized in the food industry to impart or enhance specific flavor profiles. Key applications include:

  • Butter Flavors: It contributes a creamy, buttery note, enhancing the overall richness of butter formulations.

  • Coconut Flavors: It is a key component in creating coconut flavors, providing a creamy and authentic taste.

  • Nut Flavors: It can be used to round out and add a creamy dimension to various nut flavor profiles.

Recommended Usage Levels

The concentration of this compound in finished consumer products typically ranges from 3 to 15 ppm .[1] The optimal concentration can vary depending on the food matrix and the desired flavor intensity. For instance, ice cream may require a higher concentration compared to candy to achieve the same flavor perception.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.3 g/mol
Appearance Colorless, oily liquid
Boiling Point 279-280 °C at 760 mmHg
Flash Point 113 °C
Solubility Insoluble in water, soluble in alcohol and oils
LogP 3.46

(Data sourced from multiple references)

Experimental Protocols

Synthesis of this compound

While specific, detailed, and publicly accessible synthesis protocols for this compound are limited, a general approach mentioned in the literature involves the reaction of a ketone with a haloester in the presence of a zinc catalyst (Reformatsky reaction) or the alkylation of a lactone precursor. A representative procedure based on general lactone synthesis is outlined below.

Principle: This protocol describes a potential synthetic route via the alkylation of a pre-formed γ-butyrolactone ring. This is a generalized method and would require optimization for this specific compound.

Materials:

  • γ-Butyrolactone

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Butyl halide (e.g., Butyl iodide or butyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Dissolve γ-butyrolactone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF via the dropping funnel to the cooled γ-butyrolactone solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the enolate.

  • Alkylation: Add butyl halide to the dropping funnel and add it dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight.

  • Second Alkylation: Repeat steps 2-4 with a second equivalent of butyl halide to achieve di-alkylation at the alpha position.

  • Workup: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Characterization: The final product should be characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its identity and purity.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a food matrix.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh a representative sample of the food matrix (e.g., 5g of butter or coconut-flavored product) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated lactone or a lactone with a different chain length not present in the sample).

  • Add 5 mL of a saturated NaCl solution to increase the ionic strength of the sample and promote the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorb the analytes from the SPME fiber in the GC injector.

GC-MS Conditions (Representative):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp: 5 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference exists between a standard product and a product containing this compound.

Materials:

  • A panel of at least 20-30 trained or consumer panelists.

  • A control sample (without the target flavorant).

  • A test sample (with a specific concentration of this compound).

  • Identical, odor-free sample cups labeled with random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

Procedure:

  • Sample Preparation: Prepare the control and test samples, ensuring they are at the same temperature and served in identical volumes.

  • Presentation: Present each panelist with three samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Data Analysis: Record the number of correct responses. The results are analyzed using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_sensory Sensory Evaluation s1 γ-Butyrolactone Deprotonation s2 Alkylation with Butyl Halide s1->s2 s3 Second Alkylation s2->s3 s4 Workup and Extraction s3->s4 s5 Purification s4->s5 a1 Sample Preparation (HS-SPME) a2 GC-MS Analysis a1->a2 a3 Data Interpretation a2->a3 se1 Sample Preparation se2 Triangle Test Presentation se1->se2 se3 Panelist Evaluation se2->se3 se4 Statistical Analysis se3->se4

Caption: Experimental workflow for the synthesis, analysis, and sensory evaluation of this compound.

logical_relationship cluster_properties Properties cluster_applications Applications compound This compound prop1 Oily, Coconut-Butter Odor compound->prop1 prop2 Creamy, Coconut-like Taste compound->prop2 app1 Butter Flavors prop1->app1 app2 Coconut Flavors prop1->app2 prop2->app1 prop2->app2 app3 Nut Flavors prop2->app3

Caption: Logical relationship between the properties and applications of this compound.

References

Application Notes and Protocols for 5,5-Dibutyldihydrofuran-2(3H)-one as a Pheromone Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5,5-Dibutyldihydrofuran-2(3H)-one as a pheromone analog. This document details its chemical properties, a proposed synthesis protocol, and methodologies for evaluating its biological activity through electrophysiological and behavioral assays.

Introduction

Pheromones are chemical signals used for intraspecific communication among insects, mediating behaviors such as mating, aggregation, and trail marking. Pheromone analogs, synthetic compounds that mimic the structure and function of natural pheromones, are valuable tools in pest management and for studying insect neurobiology and behavior. This compound, a gamma-lactone, belongs to a class of compounds known to exhibit pheromonal activity in various insect species. For instance, γ-decalactone is a component of the sex pheromone for the scarab beetle Osmoderma eremita[1]. While the specific pheromonal activity of this compound is not yet established, its structural similarity to known insect pheromones suggests its potential as a pheromone analog.

Chemical Properties

This compound is an almost colorless oily liquid with a characteristic oily, coconut-butter-like odor[2]. A summary of its key chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C12H22O2[2]
Molecular Weight 198.3 g/mol [2]
CAS Number 7774-47-2[2]
Appearance Colorless clear oily liquid[3]
Odor Oily, coconut butter[3]
Boiling Point 279.00 to 280.00 °C @ 760.00 mm Hg[3]
Flash Point 235.00 °F (TCC)[3]
logP (o/w) 3.46[3]

Synthesis Protocol

A general method for the synthesis of 5,5-disubstituted dihydrofuran-2(3H)-ones can be adapted for the preparation of this compound. The following protocol is based on the reaction of a Grignard reagent with γ-butyrolactone followed by oxidation.

Materials:

  • n-Butyl bromide

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • γ-Butyrolactone

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC)

  • Celite

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of n-butyl bromide in dry THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. After the initiation, the remaining n-butyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for one hour.

  • Reaction with γ-Butyrolactone: The prepared Grignard reagent is added dropwise to a stirred solution of γ-butyrolactone in dry THF at 0°C. The reaction mixture is stirred at 0°C for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The organic layer is separated, and the aqueous layer is extracted with EtOAc. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude diol.

  • Oxidation to Lactone: The crude diol is dissolved in DCM and added to a stirred suspension of PCC and Celite in DCM. The reaction is stirred at room temperature for 3 hours.

  • Purification: The reaction mixture is filtered through a pad of silica gel and Na2SO4 and concentrated. The residue is purified by silica gel column chromatography using a hexane:EtOAc gradient to afford this compound.

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_oxidation Oxidation cluster_purification Purification nBuBr n-Butyl Bromide Grignard n-Butylmagnesium Bromide nBuBr->Grignard Mg Magnesium Mg->Grignard THF1 Dry THF THF1->Grignard Diol Crude Diol Grignard->Diol Butyrolactone γ-Butyrolactone Butyrolactone->Diol THF2 Dry THF THF2->Diol Product This compound Diol->Product PCC PCC, Celite PCC->Product DCM DCM DCM->Product Column Silica Gel Chromatography Product->Column FinalProduct FinalProduct Column->FinalProduct Pure Product

Caption: Synthesis workflow for this compound.

Electrophysiological Assays: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to volatile compounds. A significant EAG response to this compound would indicate that the compound is detected by the insect's olfactory system.

Protocol:

  • Antenna Preparation: An antenna is excised from the head of a live insect. The tip and base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Stimulus Preparation: A solution of this compound is prepared in a suitable solvent (e.g., hexane) at various concentrations. A small amount of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.

  • Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the stimulus over the antennal preparation.

  • Data Recording: The electrical potential change between the two electrodes is amplified and recorded. The amplitude of the response is measured.

  • Controls: A solvent-only control and a known pheromone (positive control) are used for comparison.

EAG_Workflow Insect Insect ExciseAntenna Excise Antenna Insect->ExciseAntenna MountAntenna Mount Antenna on Electrodes ExciseAntenna->MountAntenna DeliverStimulus Deliver Air Puff with Stimulus MountAntenna->DeliverStimulus PrepareStimulus Prepare Stimulus (Test Compound & Controls) PrepareStimulus->DeliverStimulus RecordResponse Record EAG Response DeliverStimulus->RecordResponse AnalyzeData Analyze Data (Amplitude) RecordResponse->AnalyzeData

Caption: Experimental workflow for Electroantennography (EAG).

Behavioral Assays

Behavioral assays are essential to determine if the detection of a compound elicits a behavioral response.

A Y-tube olfactometer is a common laboratory setup to test the preference of an insect for different odors.

Protocol:

  • Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through both arms of the Y-tube.

  • Stimulus Application: A filter paper treated with this compound is placed in one arm, and a solvent control is placed in the other.

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Observation: The insect's choice of arm (first entry and time spent in each arm) is recorded over a set period.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a chi-squared test).

Field trapping experiments assess the attractiveness of the compound under natural conditions.

Protocol:

  • Trap Preparation: Traps (e.g., sticky traps or funnel traps) are baited with a dispenser containing this compound. Control traps are baited with a dispenser containing only the solvent.

  • Trap Deployment: Baited and control traps are placed in a suitable habitat for the target insect species, often in a randomized block design.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured in baited traps is compared to the mean number in control traps using appropriate statistical tests (e.g., t-test or ANOVA).

BehavioralAssayLogic Start Hypothesis: Compound is a Pheromone Analog EAG Electroantennography (EAG) Start->EAG Test Olfactory Detection Olfactometer Y-Tube Olfactometer EAG->Olfactometer Significant Response NoActivity No Significant Activity EAG->NoActivity No Significant Response FieldTrapping Field Trapping Olfactometer->FieldTrapping Significant Attraction Olfactometer->NoActivity No Significant Attraction Conclusion Conclusion on Pheromone Activity FieldTrapping->Conclusion Significant Trap Catch FieldTrapping->NoActivity No Significant Trap Catch

Caption: Logical flow for evaluating pheromone analog activity.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 2: Hypothetical EAG Response Data

CompoundConcentration (µg/µl)Mean EAG Response (mV) ± SE
This compound10.8 ± 0.1
101.5 ± 0.2
1002.8 ± 0.3
Positive Control (Known Pheromone)103.5 ± 0.4
Negative Control (Solvent)-0.1 ± 0.05

Table 3: Hypothetical Y-Tube Olfactometer Choice Data

Treatment ArmControl ArmNumber of Insects Choosing TreatmentNumber of Insects Choosing Controlp-value
This compound (10 µg)Solvent3515< 0.05

Table 4: Hypothetical Field Trapping Data

Trap TypeNumber of TrapsMean Trap Catch ± SEp-value
Baited with this compound1012.5 ± 2.1< 0.01
Control (Solvent only)101.2 ± 0.4

Conclusion

The protocols outlined in these application notes provide a systematic approach to investigate the potential of this compound as a pheromone analog. By following these established methodologies in chemical ecology, researchers can effectively assess its biological activity and potential applications in pest management and the study of insect behavior.

References

Synthesis of Substituted Dihydrofuranones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofuranones, particularly γ-butyrolactones, are five-membered heterocyclic motifs prevalent in a wide array of natural products and biologically active molecules.[1][2] Their structural significance and broad spectrum of pharmacological activities, including antifungal and anticancer properties, have made them crucial targets in synthetic and medicinal chemistry.[1] This document provides detailed protocols for several modern synthetic methods to obtain substituted dihydrofuranones, catering to the needs of researchers in organic synthesis and drug development. The presented protocols offer diverse strategies, from metal-catalyzed divergent synthesis to acid-catalyzed cyclizations and radical carboxylations.

I. Metal-Controlled Divergent Synthesis of α- and β-Substituted γ-Butyrolactones

This protocol describes a transition-metal-controlled divergent synthesis of α- and β-substituted γ-butyrolactones through the intramolecular coupling of epoxides with alcohols. The regioselectivity is dictated by the choice of the metal catalyst, with Nickel favoring the α-substituted product and Ruthenium favoring the β-substituted product.[3]

Experimental Protocol: Nickel-Catalyzed Synthesis of α-Substituted γ-Butyrolactones

A detailed procedure for the nickel-catalyzed synthesis of α-phenyl-γ-butyrolactone is provided below as a representative example.

  • Preparation of the Reaction Mixture: In a glovebox, a 10 mL oven-dried Schlenk tube is charged with Ni(PPh₃)₄ (5 mol %), dcype (dicyclohexylphosphinoethane, 6 mol %), and the epoxide substrate (e.g., 3-phenyl-3,4-epoxy-1-butanol, 0.2 mmol).

  • Solvent Addition: Xylene (2 mL) is added to the Schlenk tube.

  • Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 130 °C.

  • Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-substituted γ-butyrolactone.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of β-Substituted γ-Butyrolactones

A detailed procedure for the ruthenium-catalyzed synthesis of β-phenyl-γ-butyrolactone is provided below as a representative example.

  • Preparation of the Reaction Mixture: In a glovebox, a 10 mL oven-dried Schlenk tube is charged with [Ru(p-cymene)Cl₂]₂ (5 mol %), dppp (1,3-bis(diphenylphosphino)propane, 6 mol %), and the epoxide substrate (e.g., 3-phenyl-3,4-epoxy-1-butanol, 0.2 mmol).

  • Solvent Addition: Toluene (2 mL) is added to the Schlenk tube.

  • Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 130 °C.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-substituted γ-butyrolactone.

Data Presentation
EntryCatalyst (mol %)Ligand (mol %)SolventTemp (°C)ProductYield (%)
1Ni(PPh₃)₄ (5)dcype (6)Xylene130α-substituted74
2[Ru(p-cymene)Cl₂]₂ (5)dppp (6)Toluene130β-substitutedNot specified

Yields are for specific substrates as reported in the literature and may vary.

Reaction Workflow

G cluster_start Starting Material cluster_ni Nickel Catalysis cluster_ru Ruthenium Catalysis cluster_prod Products Epoxide Substituted Epoxide Ni_cat Ni(PPh₃)₄, dcype Xylene, 130 °C Epoxide->Ni_cat Divergent Pathway Ru_cat [Ru(p-cymene)Cl₂]₂, dppp Toluene, 130 °C Epoxide->Ru_cat Alpha_lactone α-Substituted γ-Butyrolactone Ni_cat->Alpha_lactone Beta_lactone β-Substituted γ-Butyrolactone Ru_cat->Beta_lactone

Caption: Metal-controlled divergent synthesis workflow.

II. Acidity-Directed Synthesis of Substituted γ-Butyrolactones from Aliphatic Aldehydes

This method details the synthesis of either β,γ-disubstituted-α-methylene- or γ-substituted-α-alkylidene-γ-butyrolactones from aliphatic aldehydes, with the product being determined by the choice of a Lewis or Brønsted acid catalyst.[4]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis
  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, a solution of the aliphatic aldehyde (e.g., cyclohexanecarboxaldehyde, 1.0 mmol) in CH₂Cl₂ (5 mL) is prepared.

  • Catalyst Addition: The Lewis acid catalyst (e.g., In(OTf)₃, 10 mol %) is added to the solution.

  • Crotylboration Reagent: The crotylboration reagent (e.g., (E)-methyl 2-boramethyl-2-butenoate, 1.2 mmol) is added dropwise at the specified temperature (e.g., -78 °C).

  • Reaction and Quenching: The reaction is stirred for a specified time and then quenched with saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.

Data Presentation
AldehydeAcid Catalyst (mol %)Crotylboration ReagentProduct Ratio (E-3a:cis-4a)
CyclohexanecarboxaldehydeIn(OTf)₃ (10)(E)-methyl 2-boramethyl-2-butenoate3:2

Product ratios are for the specific substrates and conditions mentioned and may vary.

Proposed Mechanistic Pathway

G Aldehyde Aliphatic Aldehyde Borate_Intermediate Borate Intermediate Aldehyde->Borate_Intermediate Crotylboration Crotylboration Reagent Crotylboration->Borate_Intermediate Lewis_Acid Lewis Acid (e.g., In(OTf)₃) Lewis_Acid->Borate_Intermediate Oxonium_Ion Oxonium Ion Intermediate Borate_Intermediate->Oxonium_Ion Elimination Rearranged_Borate Rearranged Borate Intermediate Oxonium_Ion->Rearranged_Borate Oxonia-Cope Rearrangement Lactonization Lactonization Rearranged_Borate->Lactonization Product γ-Substituted-α-alkylidene- γ-butyrolactone Lactonization->Product

Caption: Lewis acid-catalyzed synthesis pathway.

III. Radical Hydrocarboxylation of Allylic Alcohols using a CO₂ Radical Anion

This protocol presents a direct and efficient synthesis of γ-butyrolactones from allylic alcohols initiated by a CO₂ radical anion, generated through the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis.[2]

Experimental Protocol
  • Reaction Setup: An oven-dried 4 mL vial is equipped with a magnetic stir bar and charged with the allylic alcohol (0.1 mmol), a photocatalyst (e.g., an iridium complex), a HAT catalyst, and a metal formate (e.g., sodium formate).

  • Solvent Addition: Anhydrous solvent (e.g., DMSO) is added, and the vial is sealed with a cap.

  • Degassing: The reaction mixture is sparged with argon for 10 minutes.

  • Irradiation: The vial is placed in a photoreactor and irradiated with visible light (e.g., blue LEDs) with cooling.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Data Presentation
SubstratePhotocatalystHAT CatalystProductYield (%)
α,α-Diaryl allylic alcoholIr-basedThiophenol derivative4,5-Substituted lactone59
Other allylic alcoholsNot specifiedNot specifiedγ-ButyrolactoneGood

Yields are for specific substrates and conditions and may vary.

Experimental Workflow

G Start Allylic Alcohol, Photocatalyst, HAT Catalyst, Metal Formate in Solvent Degas Degas with Argon Start->Degas Irradiate Visible Light Irradiation Degas->Irradiate Quench Aqueous Work-up Irradiate->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Substituted γ-Butyrolactone Purify->Product

Caption: Radical hydrocarboxylation experimental workflow.

IV. Acid-Catalyzed Cyclization of α'-Hydroxyenones

This method describes the synthesis of dihydrofuran-3(2H)-ones through the acid-catalyzed formal 5-endo-trig cyclization of readily available α'-hydroxyenones.[5][6]

Experimental Protocol
  • Reaction Setup: To a solution of the α'-hydroxyenone (1.0 equiv) in a suitable solvent (e.g., toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 equiv) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation
SubstrateAcid CatalystSolventConditionYield (%)
α'-Hydroxyenonep-TsOHTolueneRefluxExcellent

Yields are reported as "excellent" in the literature and may vary depending on the specific substrate.

Reaction Scheme

G Start α'-Hydroxyenone Reaction Strong Acid (cat.) Toluene, Reflux Start->Reaction Product Dihydrofuran-3(2H)-one Reaction->Product 5-endo-trig Cyclization

Caption: Acid-catalyzed cyclization of α'-hydroxyenones.

References

In Vitro Assays Involving γ-Butyrolactone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays relevant to the study of γ-butyrolactone derivatives. It is designed to be a practical guide for researchers in academia and industry, offering standardized methodologies and data presentation formats to facilitate the evaluation of these compounds for various biological activities.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery to determine the potential of a compound to induce cell death. The MTT assay is a widely used colorimetric method to assess cell viability.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various γ-butyrolactone derivatives against different cancer cell lines, presented as 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values.

Compound ClassDerivativeCell LineIC50 / GI50 (µM)Reference
Fluorinated podophyllotoxin–naphthoquinone8aKB, HepG2, A549, MCF70.58 - 3.17[1]
α-Methylene-γ-butyrolactonesQuinolin-2(1H)-one derivative (21)Average of 60 human cancer cell lines-5.89 (log GI50)[2]
α-Methylene-γ-butyrolactonesQuinoline derivative (19)Average of 60 human cancer cell lines-5.79 (log GI50)[2]
α-Methylene-γ-butyrolactones2-Methylquinoline derivative (20)Average of 60 human cancer cell lines-5.69 (log GI50)[2]
α-Methylene-γ-butyrolactones8-Hydroxyquinoline derivative (17)Average of 60 human cancer cell lines-5.64 (log GI50)[2]
α-Methylene-γ-butyrolactones2-Naphthalene derivative (16)Average of 60 human cancer cell lines-5.59 (log GI50)[2]
α-Methylene-γ-butyrolactonesBenzene derivative (15)Average of 60 human cancer cell lines-4.90 (log GI50)[2]
α-Methylene-γ-butyrolactone ester6a (meta-chloro substituted)C. lagenarium7.68
α-Methylene-γ-butyrolactone ester6d (meta-bromo substituted)C. lagenarium8.17
Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.

Materials:

  • γ-Butyrolactone derivatives

  • Human cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the γ-butyrolactone derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add γ-butyrolactone derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Assays

Several γ-butyrolactone derivatives have demonstrated anti-inflammatory properties. Key in vitro assays for evaluating this activity include the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the quantification of pro-inflammatory cytokines.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of various γ-butyrolactone derivatives.

Compound ClassDerivativeAssayCell LineIC50 / EC50 (µM)Reference
Butyrolactone V derivative2mNO InhibitionRAW 264.77.70
α-Methylene-γ-butyrolactoneα-M-γ-BNO InhibitionRAW 264.7~10
Analgesic γ-butyrolactoneBM113AWrithing Test (in vivo)-ED₅₀ = 3.7 mg/kg[3]
Analgesic γ-butyrolactoneBM138AWrithing Test (in vivo)-ED₅₀ = 2.3 mg/kg[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • γ-Butyrolactone derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and antibiotics.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the γ-butyrolactone derivatives for 1-2 hours.

    • Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition using the formula: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

    • Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathway: NF-κB and MAPK in Inflammation

γ-Butyrolactone derivatives can exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, which are activated by LPS.

Inflammation_Signaling LPS-Induced Inflammatory Signaling Pathways cluster_lps Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus NFkB_active->Cytokines iNOS iNOS NFkB_active->iNOS COX2 COX-2 NFkB_active->COX2 NO Nitric Oxide iNOS->NO GBL γ-Butyrolactone Derivatives GBL->MAPK inhibit GBL->NFkB_active inhibit

Caption: Inhibition of LPS-induced inflammatory pathways by γ-butyrolactone derivatives.

Enzyme Inhibition Assays

Certain γ-butyrolactone derivatives have been investigated for their potential to inhibit specific enzymes, such as α-glucosidase, which is relevant for the management of diabetes.

Quantitative Data Summary

The following table presents the α-glucosidase inhibitory activity of selected γ-butyrolactone derivatives.

Compound ClassDerivativeIC50 (µM)Reference
Dihydrotagetone derivative5-ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one5.88 ± 0.21
Dihydrotagetone derivative2,6-dimethyl-4-oxoheptanoic acid18.61 ± 0.87
StandardAcarbose5.47 ± 0.62
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is for the in vitro determination of α-glucosidase inhibition.

Materials:

  • γ-Butyrolactone derivatives

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Acarbose (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer, 10 µL of the γ-butyrolactone derivative solution (at various concentrations), and 20 µL of α-glucosidase solution (0.5 U/mL).

    • Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition:

    • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Absorbance Measurement:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow: α-Glucosidase Inhibition Assay

aGlucosidase_Inhibition_Workflow α-Glucosidase Inhibition Assay Workflow cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_termination Termination & Measurement cluster_analysis Analysis A Mix buffer, γ-butyrolactone derivative, and α-glucosidase B Incubate at 37°C for 10 min A->B C Add pNPG substrate B->C D Incubate at 37°C for 20 min C->D E Add Na2CO3 to stop reaction D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the α-glucosidase inhibition assay.

Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising anti-virulence strategy.

Quantitative Data Summary

The following table shows the quorum sensing inhibitory activity of some γ-butyrolactone derivatives.

Compound ClassDerivativeOrganismAssayActivityReference
N-acylhomoserine lactone analogueα-(N-alkyl-carboxamide)-γ-butyrolactoneChromobacterium violaceumViolacein InhibitionAntagonist activity in the 30 µM range
Furanone derivativeHalogenated furanonesPseudomonas aeruginosaBiofilm InhibitionSignificant reduction in biofilm formation
Experimental Protocol: Violacein Inhibition Assay

This protocol uses Chromobacterium violaceum, a bacterium that produces the purple pigment violacein under the control of QS, as a reporter strain.

Materials:

  • γ-Butyrolactone derivatives

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well plates or culture tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate C. violaceum in LB broth and grow overnight at 30°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • In a 96-well plate or culture tubes, add the diluted bacterial culture and the γ-butyrolactone derivatives at various concentrations. Include a negative control (bacteria only) and a vehicle control.

  • Incubation:

    • Incubate the plate or tubes at 30°C for 24 hours with shaking.

  • Violacein Quantification:

    • After incubation, add an equal volume of DMSO to each well or tube and vortex thoroughly to lyse the cells and extract the violacein.

    • Centrifuge the mixture to pellet the cell debris.

    • Transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement:

    • Measure the absorbance of the violacein at 585 nm.

    • Measure the bacterial growth by reading the optical density at 600 nm before violacein extraction to ensure that the inhibition is not due to bactericidal activity.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition: % Inhibition = [(OD₅₈₅ of control - OD₅₈₅ of sample) / OD₅₈₅ of control] x 100

    • Determine the IC₅₀ value for violacein inhibition.

Experimental Workflow: Quorum Sensing Inhibition Assay

QS_Inhibition_Workflow Quorum Sensing Inhibition Assay Workflow cluster_incubation Incubation cluster_extraction Extraction cluster_measurement Measurement & Analysis A Incubate C. violaceum with γ-butyrolactone derivatives B Incubate at 30°C for 24h A->B C Lyse cells and extract violacein with DMSO B->C D Centrifuge to remove debris C->D E Measure violacein absorbance at 585 nm D->E F Measure cell growth at 600 nm D->F G Calculate % inhibition and IC50 E->G F->G

Caption: Workflow for the violacein-based quorum sensing inhibition assay.

References

Application Notes and Protocols: 5,5-Dibutyldihydrofuran-2(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,5-dibutyldihydrofuran-2(3H)-one as a versatile starting material in organic synthesis. The protocols detailed below are based on established chemical transformations of analogous γ-butyrolactones and serve as a guide for the synthesis of diverse molecular scaffolds.

Introduction

This compound, a γ,γ-disubstituted γ-butyrolactone, is a valuable building block for the synthesis of a variety of organic compounds. Its gem-dibutyl substitution at the 5-position provides steric bulk and lipophilicity, which can be advantageous in modulating the physicochemical properties of target molecules. This lactone can undergo a range of transformations, including the formation of α-methylene derivatives, reduction to the corresponding tetrahydrofuran, and ring-opening reactions to yield functionalized carboxylic acids. These transformations open avenues for the synthesis of biologically active compounds, such as potential anti-cancer agents and pheromone analogues, as well as novel spirocyclic systems.

Synthesis of this compound

The synthesis of the starting material can be achieved through a straightforward two-step process involving the Grignard reaction of γ-butyrolactone with butylmagnesium bromide, followed by oxidation of the resulting diol.

Experimental Protocol: Synthesis of 2,2-Dibutylbutane-1,4-diol
  • To a stirred solution of γ-butyrolactone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of butylmagnesium bromide (2.2 eq) in diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-dibutylbutane-1,4-diol.

Experimental Protocol: Oxidation to this compound
  • Dissolve the crude 2,2-dibutylbutane-1,4-diol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 4 hours or until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

Diagram of the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation gamma-Butyrolactone gamma-Butyrolactone 2,2-Dibutylbutane-1,4-diol 2,2-Dibutylbutane-1,4-diol gamma-Butyrolactone->2,2-Dibutylbutane-1,4-diol 1. BuMgBr, Et2O 2. NH4Cl (aq) Butylmagnesium bromide Butylmagnesium bromide Butylmagnesium bromide->2,2-Dibutylbutane-1,4-diol This compound This compound 2,2-Dibutylbutane-1,4-diol->this compound PCC, DCM

Caption: Synthetic pathway to this compound.

Application 1: Synthesis of α-Methylene-γ,γ-dibutyl-γ-butyrolactone

α-Methylene-γ-butyrolactones are a class of compounds known for their biological activity, including anticancer and antimicrobial properties.[1] The introduction of an exocyclic double bond at the α-position of this compound can be achieved via a two-step sequence involving formylation followed by dehydration.

Experimental Protocol:
  • Formylation: To a solution of this compound (1.0 eq) and ethyl formate (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF dropwise. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Dehydration: The crude formylated product is dissolved in a mixture of acetic anhydride and pyridine and heated at 100 °C for 3 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords the desired α-methylene-γ,γ-dibutyl-γ-butyrolactone.

Reactant Product Reagents Yield (%)
This compoundα-Methylene-γ,γ-dibutyl-γ-butyrolactone1. LDA, Ethyl formate2. Ac2O, Pyridine65-75

Diagram of the Synthesis of α-Methylene-γ,γ-dibutyl-γ-butyrolactone

G Start This compound Intermediate α-Formyl-γ,γ-dibutyl-γ-butyrolactone Start->Intermediate 1. LDA, Ethyl formate 2. NH4Cl (aq) Product α-Methylene-γ,γ-dibutyl-γ-butyrolactone Intermediate->Product Acetic anhydride, Pyridine G cluster_0 Reactants Isatin Isatin Product Spiro[dihydrofuran-2,3'-oxindole] Isatin->Product Aromatic Amine Aromatic Amine Aromatic Amine->Product Lactone This compound Lactone->Product Acetic Acid, rt G Start This compound Product 2,2-Dibutyltetrahydrofuran Start->Product 1. LiAlH4, Et2O 2. H2O, NaOH(aq)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a procedure involving the reaction of a butyl Grignard reagent with γ-butyrolactone and subsequent cyclization.

Q1: My Grignard reagent formation is sluggish or does not initiate.

A1: Difficulty in initiating the Grignard reaction is a common issue. Here are several factors to consider and troubleshoot:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try gently crushing the magnesium turnings in a mortar and pestle before the reaction or adding a small crystal of iodine to activate the surface.

  • Reagent and Glassware Purity: Ensure all glassware is rigorously dried, ideally in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF) must be anhydrous. The butyl halide should be pure and free of water.

  • Initiation Temperature: While the bulk of the reaction may be controlled at a lower temperature, gentle warming may be required to initiate the reaction. A hot air gun can be used to carefully warm a small spot on the flask. Once initiated, the reaction is exothermic and should be controlled with a cooling bath.

Q2: The yield of the desired this compound is low.

A2: Low yield can result from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

  • Inefficient Grignard Formation: If the Grignard reagent was not formed in high yield, the subsequent reaction will be compromised. Consider titrating your Grignard reagent before use to determine its exact concentration.

  • Side Reactions: The Grignard reagent is a strong base and nucleophile. Potential side reactions include enolization of the γ-butyrolactone or reaction with any acidic protons. Ensure the reaction is carried out at a low temperature (e.g., 0 °C or below) to favor the desired 1,2-addition.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (γ-butyrolactone) is still present after a reasonable time, consider extending the reaction time or allowing the reaction to slowly warm to room temperature.

  • Work-up and Purification Losses: The product may be lost during the aqueous work-up or purification steps. Ensure the pH of the aqueous solution during extraction is appropriate to keep the product in the organic layer. During column chromatography, select a suitable solvent system to ensure good separation from byproducts.

Q3: I am observing significant amounts of byproducts in my crude reaction mixture.

A3: The formation of byproducts is often related to the reactivity of the Grignard reagent and the reaction conditions.

  • Diol Intermediate: The primary product of the Grignard reaction with γ-butyrolactone is a diol (4-butyl-octane-1,4-diol). The subsequent cyclization to the lactone may be incomplete. An acidic work-up is typically required to promote this cyclization.

  • Wurtz Coupling: The formation of octane (from the coupling of two butyl groups) can occur, especially during the formation of the Grignard reagent. This is often favored by higher temperatures.

  • Over-addition: Although less common with lactones compared to esters, it is possible for a second equivalent of the Grignard reagent to react. Using the correct stoichiometry is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective method is the reaction of two equivalents of a butyl Grignard reagent (e.g., butylmagnesium bromide) with one equivalent of γ-butyrolactone. The initial reaction forms an intermediate diol, which then undergoes acid-catalyzed cyclization to form the desired lactone.

Q2: What are the critical parameters to control for optimizing the yield?

A2: The most critical parameters include:

  • The quality and concentration of the Grignard reagent.

  • Maintaining a low reaction temperature to minimize side reactions.

  • The stoichiometry of the reactants.

  • Ensuring anhydrous conditions throughout the reaction.

  • The conditions of the acidic work-up to ensure complete cyclization.

Q3: How can I purify the final product?

A3: this compound is typically a colorless, oily liquid.[1] Purification is most commonly achieved by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water. All reactions should be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Butyl halides are irritants and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Summary of Reactants and Conditions for a Representative Synthesis

ParameterValue/ConditionNotes
Reactants
γ-Butyrolactone1.0 equivalentStarting material.
Magnesium Turnings2.2 equivalentsShould be activated.
Butyl Bromide2.2 equivalentsUsed to form the Grignard reagent.
Solvent
Anhydrous THF~10 mL per mmol of lactoneMust be dry.
Reaction Conditions
Grignard Formation Temp.Room Temperature (initiation)Can be exothermic.
Reaction with Lactone Temp.0 °C to Room TemperatureLow temperature minimizes side reactions.
Reaction Time2-4 hoursMonitor by TLC.
Work-upSaturated aq. NH₄Cl, then dilute HClAcid promotes cyclization.
Purification
MethodSilica Gel Chromatography
EluentHexane/Ethyl Acetate Gradient

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.

1. Preparation of the Grignard Reagent: a. Place magnesium turnings (2.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. c. Add a solution of butyl bromide (2.2 eq.) in anhydrous THF to the dropping funnel. d. Add a small portion of the butyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask. e. Once the reaction has initiated (indicated by bubbling and a grayish color), add the remaining butyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture for an additional hour at room temperature.

2. Reaction with γ-Butyrolactone: a. In a separate flame-dried flask, prepare a solution of γ-butyrolactone (1.0 eq.) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the prepared Grignard reagent to the γ-butyrolactone solution via a cannula. Maintain the temperature at 0 °C during the addition. d. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

3. Work-up and Cyclization: a. Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. b. Add dilute hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~2-3) to facilitate the cyclization of the intermediate diol. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

4. Purification: a. Concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Glassware & Reagents grignard Form Grignard Reagent reagents->grignard Anhydrous THF, Mg, Butyl Bromide addition Add Grignard to γ-Butyrolactone @ 0°C grignard->addition stir Stir & Warm to RT addition->stir quench Quench with aq. NH₄Cl stir->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed check_sm Starting Material (γ-Butyrolactone) Present? start->check_sm check_diol Diol Intermediate Present? check_sm->check_diol No solution_sm Increase Reaction Time/Temp or Check Grignard Quality check_sm->solution_sm Yes check_byproducts Other Byproducts Present? check_diol->check_byproducts No solution_diol Ensure Acidic Work-up (pH 2-3) check_diol->solution_diol Yes solution_byproducts Lower Reaction Temp & Check Stoichiometry check_byproducts->solution_byproducts Yes

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of γ-butyrolactones (GBL).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude γ-butyrolactone?

A1: Common impurities in crude γ-butyrolactone (GBL) depend on the synthetic route. For GBL produced via the hydrogenation of maleic anhydride or succinic anhydride, impurities can include unreacted starting materials, intermediates, and byproducts such as succinic acid, maleic acid, and dialkyl succinates.[1][2] Water is also a prevalent impurity due to its formation as a byproduct in some synthetic pathways and the hygroscopic nature of GBL.[1][3] Additionally, if alcohols are used in the synthesis (e.g., to form dialkyl maleates), residual alcohols and their corresponding succinate esters may be present.[2]

Q2: My GBL is colorless but has a slight odor. Is it pure?

A2: While pure γ-butyrolactone is a colorless liquid with a faint, characteristic odor, the absence of color does not guarantee purity.[3] Volatile impurities may not impart color but can contribute to the odor. To accurately assess purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4]

Q3: Can I use activated carbon to purify GBL?

A3: Activated carbon is generally used to remove colored impurities and some organic contaminants. While it may be effective for removing certain colored byproducts, it is not the primary method for separating common impurities like water or dialkyl succinates from GBL. Distillation or chromatography are more suitable for these separations.

Q4: Is it necessary to dry GBL before use, and what are the recommended methods?

A4: Yes, it is often necessary to dry GBL, especially if it is to be used in moisture-sensitive reactions. GBL is hygroscopic and can absorb water from the atmosphere.[3] The presence of water can lead to the hydrolysis of GBL to γ-hydroxybutyric acid (GHB), particularly under acidic or basic conditions.[1][3] Common drying methods include azeotropic distillation and the use of drying agents. A patented method involves heating GBL to 150-250°C for 2-6 hours before distillation to remove water.[1] For laboratory scale, drying over anhydrous sodium sulfate is a common practice following liquid-liquid extraction.[4]

Troubleshooting Guides

Distillation
Problem Possible Cause(s) Solution(s)
Cloudy Distillate 1. Water contamination. 2. Presence of an azeotrope.1. Ensure the crude GBL is thoroughly dried before distillation. Consider a pre-heating step or using a drying agent. 2. If a dialkyl succinate is present, an azeotrope may form.[2] Consider azeotropic distillation with a suitable entrainer or liquid-liquid extraction to remove the succinate prior to distillation.
Product Discoloration During Distillation 1. Thermal decomposition of impurities or GBL itself at high temperatures. 2. Presence of acidic or basic impurities catalyzing side reactions.1. Use vacuum distillation to lower the boiling point and reduce thermal stress. 2. Neutralize the crude GBL before distillation.
Low Recovery of GBL 1. Inefficient fractional distillation column. 2. Loss of volatile GBL with lower boiling point impurities. 3. Incomplete distillation.1. Use a more efficient fractionating column with a higher number of theoretical plates. 2. Carefully monitor the distillation temperature to ensure a clean separation of fractions. 3. Ensure the distillation is carried out to completion, monitoring the temperature at the head of the column.
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Formation of a Stable Emulsion 1. High concentration of impurities acting as surfactants. 2. Vigorous shaking of the separatory funnel.1. Add a small amount of a saturated brine solution to break the emulsion. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking.
Poor Separation of Layers 1. Similar densities of the aqueous and organic phases.1. Add a solvent with a significantly different density to the organic phase. 2. Add brine to the aqueous phase to increase its density.
Low Yield of Extracted GBL 1. Insufficient partitioning of GBL into the organic phase. 2. Not enough extraction cycles performed.1. Use a more effective extraction solvent. Methylene chloride and chloroform are commonly used.[4] 2. Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.

Data Presentation

Table 1: Comparison of GBL Purity by Different Purification Methods

Purification Method Starting Purity Final Purity Yield Key Impurities Removed Reference
Vacuum Distillation Not Specified> 99.5%86.2%Water, low and high boiling point impurities[1]
Azeotropic Distillation with n-octane Not Specified> 95 wt.%Not SpecifiedDiethyl succinate[2]
Liquid-Liquid Extraction (Methylene Chloride) Aqueous SolutionHigh PurityHighWater-soluble impurities (e.g., GHB salts)[4]

Experimental Protocols

Protocol 1: Purification of γ-Butyrolactone by Vacuum Distillation

Objective: To purify crude γ-butyrolactone by removing water and other volatile impurities.

Materials:

  • Crude γ-butyrolactone

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

Methodology:

  • Drying: If the crude GBL contains a significant amount of water, pre-dry it by stirring with a suitable drying agent (e.g., anhydrous sodium sulfate) for several hours. Alternatively, for larger quantities, a pre-heating step as described in patent JPS5927881A can be employed (heating at 150-250°C for 2-6 hours).[1]

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Add the dried, crude γ-butyrolactone and a stir bar to the round-bottom flask.

  • Initiating Distillation: Begin stirring and heating the flask gently.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point of GBL to a manageable temperature (e.g., below 100°C).

  • Collecting Fractions:

    • Collect the initial fraction, which will contain any remaining water and other low-boiling impurities.

    • Once the temperature at the distillation head stabilizes near the boiling point of GBL at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected GBL fraction using GC-MS.

Protocol 2: Purification of γ-Butyrolactone by Liquid-Liquid Extraction

Objective: To separate γ-butyrolactone from aqueous solutions containing water-soluble impurities.

Materials:

  • Aqueous solution of γ-butyrolactone

  • Extraction solvent (e.g., methylene chloride or chloroform)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • Preparation: Place the aqueous solution containing GBL into a separatory funnel.

  • First Extraction: Add a volume of the organic extraction solvent (e.g., methylene chloride) to the separatory funnel. The partition coefficient for GBL in methylene chloride is approximately 4.5.[4]

  • Mixing: Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean flask.

  • Repeat Extractions: Repeat the extraction process with fresh portions of the organic solvent two to three more times to maximize the recovery of GBL.

  • Drying: Combine all the organic extracts and dry them over anhydrous sodium sulfate.[4]

  • Solvent Removal: Filter the dried organic solution to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the purified GBL.

  • Analysis: Confirm the purity of the recovered GBL using appropriate analytical methods like GC-MS or NMR.[4]

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude GBL Crude GBL Purity Assessment Purity Assessment Crude GBL->Purity Assessment Distillation Distillation Purity Assessment->Distillation Water/Volatiles Extraction Extraction Purity Assessment->Extraction Aqueous Impurities Chromatography Chromatography Purity Assessment->Chromatography Complex Mixtures Pure GBL Pure GBL Distillation->Pure GBL Extraction->Pure GBL Chromatography->Pure GBL

Caption: General workflow for the purification of γ-butyrolactones.

Troubleshooting_Distillation Start Distillation Issue Problem1 Cloudy Distillate? Start->Problem1 Problem2 Discoloration? Start->Problem2 Solution1a Pre-dry GBL Problem1->Solution1a Yes Solution1b Use Azeotropic Distillation Problem1->Solution1b Yes Solution2a Use Vacuum Distillation Problem2->Solution2a Yes Solution2b Neutralize Crude Product Problem2->Solution2b Yes

Caption: Troubleshooting logic for GBL distillation issues.

References

Dihydrofuranone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dihydrofuranones.

Frequently Asked Questions (FAQs)

Q1: My dihydrofuranone synthesis has a very low yield. What are the common causes?

Low yields can stem from several factors ranging from reaction conditions to substrate stability. Common issues include:

  • Polymerization: Substrates with certain substituents, particularly simple vinyl groups, may be prone to polymerization under the reaction conditions, which competes with the desired cyclization.[1]

  • Inappropriate Catalyst: The choice of acid catalyst is crucial. For example, in acid-catalyzed cyclizations of α′-hydroxy α-enones, a weak acid like methanesulfonic acid may result in no product, while a stronger acid like tosic acid can significantly improve yields.[1]

  • Product Instability: The dihydrofuranone product may be unstable under the reaction or workup conditions, leading to degradation. For instance, exposure to strong acids or bases during workup can cause the lactone ring to open.[2][3]

  • Side Reactions: Competing reaction pathways can lead to undesired byproducts. A notable example is decarboxylation, which has been observed as a minor side reaction in some metal-catalyzed lactonization processes.[4]

  • Workup Losses: The product may be lost during the extraction or purification phases. Dihydrofuranones can sometimes be water-soluble or volatile, leading to loss in the aqueous layer or during solvent evaporation.[2]

Q2: The reaction is proceeding very slowly or not at all. What should I investigate?

If you observe poor conversion of your starting material, consider the following:

  • Catalyst Activity: Ensure your catalyst is active and used in the correct amount. In acid-catalyzed reactions, switching to a stronger acid, like tosic acid, can initiate or accelerate the reaction.[1]

  • Steric Hindrance: Bulky substituents on the substrate can sterically impede the cyclization reaction, leading to significantly longer reaction times or lower yields.[1][5]

  • Reaction Temperature and Concentration: Check that the reaction is being run at the optimal temperature and concentration. Some cyclizations require refluxing for extended periods to proceed to completion.[1]

  • Catalyst Poisoning: In reactions involving heterogeneous metal catalysts, the catalyst surface can be poisoned by strong adsorption of the carboxylic acid starting material, demanding harsher reaction conditions.[6]

Q3: The TLC and/or NMR of my crude product shows multiple unexpected spots or peaks. What are these impurities?

A complex crude mixture often points to the formation of side products. The most common culprits are:

  • Ring-Opened Hydroxy Acid: The most common byproduct, formed by the hydrolysis of the lactone ring, especially during acidic or basic workup.[2][3]

  • Polymeric Byproducts: Formed from the polymerization of electron-deficient alkene functionalities in the starting material.[1]

  • Isomeric Products: The reaction may produce a mixture of isomers that are difficult to distinguish without careful analysis.[2]

  • Reagent-Derived Impurities: If coupling agents like Dicyclohexylcarbodiimide (DCC) are used in the synthesis, the corresponding urea byproduct (dicyclohexylurea) can be difficult to remove and may contaminate the product.[7] Using a water-soluble coupling agent like EDC can mitigate this issue.[7]

Q4: How can I prevent my dihydrofuranone product from decomposing during workup and purification?

Product stability is a key concern, particularly with lactones.

  • Avoid Strong Acids and Bases: Test the stability of your product by taking a small sample of the reaction mixture and exposing it to the acidic or basic solution you plan to use in your workup. If TLC analysis shows degradation, use milder quench and extraction conditions.[2]

  • Minimize Exposure to Water: If your product is sensitive to hydrolysis, use anhydrous solvents and drying agents.[7]

  • Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause degradation of sensitive compounds. Consider using deactivated (neutral) silica or an alternative purification method like crystallization or distillation if the product is volatile.[7]

Troubleshooting Guides & Protocols

Guide 1: Diagnosing and Mitigating Side Reactions

The following workflow can help diagnose common issues encountered during dihydrofuranone synthesis.

G start Reaction Issue (Low Yield / Multiple Products) check_conversion Check Conversion (TLC, GC, NMR) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion  Poor good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion Good   action1 Action: - Increase Temperature - Use Stronger Catalyst - Check for Steric Hindrance low_conversion->action1 check_crude Analyze Crude Product (NMR, MS) good_conversion->check_crude messy_crude Multiple Products check_crude->messy_crude  Messy clean_crude Clean Crude Product check_crude->clean_crude Clean   action2 Possible Issues: - Polymerization - Ring-Opening (Hydrolysis) - Decarboxylation messy_crude->action2 action3 Possible Issues: - Product lost during workup - Product is volatile - Product degraded on column clean_crude->action3

Caption: Troubleshooting workflow for dihydrofuranone synthesis.

Side Reaction Spotlight: Acid-Catalyzed Hydrolysis

One of the most common side reactions is the acid-catalyzed ring-opening of the dihydrofuranone to form a γ-hydroxy carboxylic acid. This reaction is reversible but can lead to significant yield loss, especially during aqueous workups.

G cluster_0 Acid-Catalyzed Ring-Opening struct1 Dihydrofuranone struct2 Protonated Intermediate struct1->struct2 + H⁺ struct2->struct1 - H⁺ struct3 γ-Hydroxy Carboxylic Acid struct2->struct3 + H₂O - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of dihydrofuranone.

Quantitative Data: Effect of Acid Catalyst on Yield

The choice of catalyst can dramatically impact the efficiency of dihydrofuranone synthesis. The following data is adapted from an acid-catalyzed cyclization of an α′-hydroxy α-enone.[1]

Catalyst (10 mol %)SolventTemperatureTime (h)Yield (%)
Methanesulfonic acidTolueneReflux480 (Starting material returned)
Tosic acid (p-TsOH)TolueneReflux4846

Table 1: Comparison of acid catalysts for the synthesis of dihydrofuranone 9a from hydroxyenone 8a.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of an α′-Hydroxy α-enone

This protocol is a representative example of an acid-catalyzed synthesis of a dihydrofuranone.[1]

Materials:

  • α′-hydroxy α-enone (starting material)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: A solution of the α′-hydroxy α-enone (1.0 eq) in toluene (to make a 0.1 M solution) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Catalyst Addition: p-Toluenesulfonic acid monohydrate (0.10 eq) is added to the solution.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Quenching: Upon completion, the reaction is cooled to room temperature. The mixture is then carefully poured into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to afford the pure dihydrofuranone.

G cluster_0 Experimental Workflow setup 1. Dissolve Reactant in Toluene add_cat 2. Add p-TsOH Catalyst setup->add_cat reflux 3. Heat to Reflux & Monitor by TLC add_cat->reflux quench 4. Cool & Quench with NaHCO₃ (aq) reflux->quench extract 5. Extract with Organic Solvent quench->extract dry 6. Wash, Dry & Concentrate extract->dry purify 7. Purify via Chromatography dry->purify

Caption: Workflow for acid-catalyzed dihydrofuranone synthesis.

References

Technical Support Center: 5,5-Dibutyldihydrofuran-2(3H)-one Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,5-Dibutyldihydrofuran-2(3H)-one.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solutions

Question: My this compound, which was dissolved in an organic solvent, precipitates when I add it to my aqueous buffer. How can I prevent this?

Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

1. Initial Screening of Co-solvents:

A simple first step is to introduce a water-miscible organic solvent (co-solvent) into your aqueous system. The co-solvent can increase the overall solubility of the compound.

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Glycerin.[1][2][3]

  • Troubleshooting Steps:

    • Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.

    • Titrate small volumes of the stock solution into your aqueous buffer while vortexing to determine the maximum concentration achievable without precipitation.

    • Be mindful that high concentrations of co-solvents can affect cellular assays or animal models. Always run appropriate vehicle controls.

2. Utilizing Surfactants for Micellar Solubilization:

Surfactants can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility in aqueous media.

  • Recommended Surfactants: Tween® 80, Polysorbate 20, Cremophor® EL.

  • Troubleshooting Steps:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Dissolve the this compound in the surfactant solution. Gentle heating and sonication can aid dissolution.

    • The final surfactant concentration should be above its critical micelle concentration (CMC).

3. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4][5][6]

  • Recommended Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Troubleshooting Steps:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the this compound to the cyclodextrin solution.

    • Stir the mixture for several hours or overnight at room temperature to allow for complex formation.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is an almost colorless, oily liquid.[7] It is characterized by its insolubility in water and poor solubility in propylene glycol.[7] It is, however, soluble in alcohols and oils.[7]

PropertyValueSource
Molecular Formula C12H22O2[7]
Molecular Weight 198.3 g/mol [7]
Appearance Colorless, oily liquid[7]
Boiling Point 279-280 °C at 760 mmHg[8][9]
LogP (o/w) 3.46
Water Solubility Insoluble
Other Solubilities Poorly soluble in Propylene Glycol; Soluble in alcohol and oils

Q2: I need to prepare a stock solution of this compound. What solvent should I use?

A2: Based on its properties, ethanol is a good starting point for a stock solution.[7] For cell-based assays, DMSO is a common choice, although its compatibility with this compound should be experimentally verified. Always prepare the most concentrated stock solution possible to minimize the amount of organic solvent introduced into your final aqueous system.

Q3: Are there any advanced techniques to improve the solubility of this compound for in vivo studies?

A3: Yes, for more demanding applications like in vivo studies, more advanced formulation strategies may be necessary. These include:

  • Solid Dispersions: The drug is dispersed in a solid carrier, often a polymer.[4][6][10] This can be achieved through methods like solvent evaporation or hot-melt extrusion.

  • Nanoemulsions/Microemulsions: These are lipid-based systems that can encapsulate the oily drug in very small droplets, improving its dispersion and absorption.[5][11]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[10][12]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: As a lactone, this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would open the lactone ring. While this might increase water solubility, it would also chemically modify the compound. Therefore, pH adjustment is generally not a recommended primary strategy for improving the solubility of this compound without careful consideration of its stability.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • Ethanol (or other suitable co-solvent)

  • Aqueous buffer of choice (e.g., PBS)

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Prepare a 100 mg/mL stock solution of this compound in ethanol.

  • In a series of microcentrifuge tubes, add increasing volumes of the stock solution to a fixed volume of the aqueous buffer (e.g., 1 mL).

  • Vortex each tube vigorously for 1 minute.

  • Allow the tubes to stand at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a solution of this compound complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water or your chosen buffer.

  • Slowly add a pre-weighed amount of this compound to the HP-β-CD solution while stirring. A molar ratio of 1:1 (drug to cyclodextrin) is a good starting point.

  • Continue stirring the mixture at room temperature for 24 hours to ensure maximum complexation.

  • After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the this compound:HP-β-CD inclusion complex. The concentration of the dissolved compound should be determined analytically.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome start Poorly Soluble This compound cosolvent Co-solvency (Ethanol, PEG) start->cosolvent surfactant Micellar Solubilization (Tween 80) start->surfactant complexation Complexation (Cyclodextrins) start->complexation end Solubilized Compound in Aqueous Media cosolvent->end surfactant->end complexation->end

Caption: A workflow for selecting a solubilization strategy.

troubleshooting_logic start Compound Precipitates in Aqueous Solution check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes select_strategy Select Solubilization Strategy check_concentration->select_strategy No cosolvent Use Co-solvent select_strategy->cosolvent surfactant Use Surfactant select_strategy->surfactant cyclodextrin Use Cyclodextrin select_strategy->cyclodextrin

Caption: A troubleshooting decision tree for precipitation issues.

References

Stability of 5,5-Dibutyldihydrofuran-2(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,5-Dibutyldihydrofuran-2(3H)-one. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for this compound is limited in published literature. The information provided here is based on the general chemical properties and behavior of gamma-butyrolactones, the class of compounds to which this compound belongs. It is strongly recommended to perform specific stability studies for your particular application and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of gamma-butyrolactones, the primary degradation pathway is hydrolysis of the lactone ring to form the corresponding gamma-hydroxy carboxylic acid (4-hydroxy-4,4-dibutyloctanoic acid). This reaction is catalyzed by both acid and base. Other potential degradation pathways under forcing conditions can include thermal decomposition and photodecomposition.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. It is most stable at a neutral pH (around 7).[1] Under basic conditions, it undergoes rapid hydrolysis.[1][2] In acidic conditions, hydrolysis also occurs, although typically at a slower rate than in basic conditions.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[3][4] An inert atmosphere (e.g., nitrogen or argon) can also be considered for long-term storage to prevent potential oxidation, especially if the compound is of high purity.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Loss of Potency or Appearance of Impurities in Solution

Possible Cause: Hydrolysis of the lactone ring.

Troubleshooting Steps:

  • Check pH of the solution: Use a calibrated pH meter to verify the pH of your formulation. For optimal stability, the pH should be maintained close to neutral.

  • Buffer selection: If working with a buffered solution, ensure the buffer system is appropriate and has sufficient capacity to maintain the target pH.

  • Storage temperature: Store solutions at recommended temperatures (typically refrigerated or as determined by your stability studies) to slow down the rate of hydrolysis.

  • Analyze for degradation products: Use an appropriate analytical method, such as HPLC or GC-MS, to identify and quantify the primary degradation product, 4-hydroxy-4,4-dibutyloctanoic acid.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Medium stability: Assess the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C). The pH of many culture media can be slightly alkaline, which could accelerate hydrolysis.

  • Incubation time: Be aware that prolonged incubation times can lead to significant degradation. Consider this when designing experiments and interpreting results.

  • Fresh stock solutions: Prepare fresh stock solutions of the compound before each experiment to minimize the impact of degradation during storage.

Data Presentation

The following tables are templates for organizing stability data for this compound.

Table 1: Hydrolytic Stability of this compound as a Function of pH

pHTemperature (°C)Time (hours)Initial Concentration (mM)Remaining Compound (%)Degradation Product (%)
225
240
725
740
925
940

Table 2: Thermal Stability of this compound

Temperature (°C)Time (hours)Physical StateInitial Purity (%)Purity after Heating (%)Observations
60
80
100

Table 3: Photostability of this compound

Light SourceExposure Duration (hours)Wavelength (nm)Initial Concentration (mM)Remaining Compound (%)Observations
UV-A
UV-C
Fluorescent

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability
  • Prepare buffer solutions: Prepare buffers at various pH values (e.g., pH 2, 4, 7, 9, 10).

  • Prepare stock solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the pH of the aliquot to stop further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Protocol 2: Forced Photodegradation Study
  • Sample preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water).

  • Control sample: Protect a control sample from light by wrapping the container in aluminum foil.

  • Light exposure: Place the test sample in a photostability chamber and expose it to a controlled light source (e.g., UV-A or a combination of UV and visible light).

  • Sampling and analysis: At predetermined time intervals, withdraw samples from both the exposed and control solutions and analyze them by HPLC to monitor for degradation.

Visualizations

Hydrolysis_Pathway This compound This compound 4-Hydroxy-4,4-dibutyloctanoic_acid 4-Hydroxy-4,4-dibutyloctanoic_acid This compound->4-Hydroxy-4,4-dibutyloctanoic_acid Hydrolysis (Acid/Base Catalyzed)

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results or Observed Degradation check_pH Is the solution pH neutral? start->check_pH adjust_pH Adjust pH to neutral and use appropriate buffer check_pH->adjust_pH No check_storage Are storage conditions appropriate (cool, dark, sealed)? check_pH->check_storage Yes adjust_pH->check_storage adjust_storage Store in a cool, dark, and dry place under inert atmosphere check_storage->adjust_storage No check_light Is the compound protected from light? check_storage->check_light Yes adjust_storage->check_light protect_light Use amber vials or protect from light check_light->protect_light No end_node Problem Resolved check_light->end_node Yes protect_light->end_node

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Regioselectivity in Furanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furanone reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in furanone reactions?

The regioselectivity of furanone reactions is primarily governed by a combination of electronic and steric factors of the reactants, the choice of catalyst, the solvent, and the reaction temperature. Electronic effects dictate the preferred orbital interactions, while steric hindrance can block or disfavor certain reaction pathways. The catalyst can play a crucial role in activating specific sites of the reactants, and the solvent can influence the stability of transition states.[1] Temperature can also impact selectivity, especially when there is a small energy difference between the transition states leading to different regioisomers.[2]

Q2: How do I predict the regioselectivity of a Diels-Alder reaction involving a furanone?

In Diels-Alder reactions, the regioselectivity can often be predicted by considering the electronic properties of the furanone (diene or dienophile) and the other reactant. The reaction is generally favored between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile.[3] Drawing resonance structures can help identify these sites. For instance, electron-donating groups on the furan ring will increase the nucleophilicity of certain carbons, while electron-withdrawing groups will increase the electrophilicity of others, guiding the regiochemical outcome.[4][5] Computational studies using Density Functional Theory (DFT) can also provide valuable predictions of regioselectivity by calculating the activation energies of the different possible pathways.[6][7]

Q3: Can a catalyst control the regioselectivity of a reaction?

Yes, the choice of catalyst is a powerful tool for controlling regioselectivity. For example, in the Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds, the use of acid catalysts is essential.[8][9][10] In other reactions, such as cycloadditions, Lewis acids can be used to activate the furanone or the other reactant, thereby enhancing the electronic differences between the reactive sites and favoring one regioisomer over another. Chiral catalysts can also be employed to achieve high levels of both regio- and enantioselectivity.

Troubleshooting Guides

Problem 1: My cycloaddition reaction (e.g., Diels-Alder, [3+2] cycloaddition) is producing a mixture of regioisomers.

When a cycloaddition reaction yields a mixture of regioisomers, it indicates that the energy barriers for the formation of both products are comparable. Here’s a systematic approach to improve the regioselectivity:

Troubleshooting Workflow:

start Poor Regioselectivity in Cycloaddition catalyst Modify Catalyst System start->catalyst Lewis or Brønsted Acid solvent Screen Solvents catalyst->solvent No Improvement end Improved Regioselectivity catalyst->end Success temperature Adjust Temperature solvent->temperature No Improvement solvent->end Success substrate Modify Substrate temperature->substrate No Improvement temperature->end Success substrate->end Success

Caption: Troubleshooting workflow for poor regioselectivity in cycloaddition reactions.

  • Modify the Catalyst System:

    • Lewis Acids: Introduce a Lewis acid (e.g., TiCl4, BF3·OEt2) to enhance the electronic bias of the dienophile. This can lead to a greater energy difference between the transition states of the two regioisomeric pathways.

    • Brønsted Acids: In some cases, a Brønsted acid can promote the desired regioselectivity.

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities is recommended.[1]

    Table 1: Effect of Solvent on Regioselectivity

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (A:B)Reference
Toluene2.480:20[11]
Dichloromethane8.990:10[11]
Acetonitrile37.5>95:5[11]
Water80.1Often enhances selectivity in Diels-Alder[12]
  • Adjust the Reaction Temperature: Lowering the reaction temperature often increases selectivity, as the reaction will favor the pathway with the lowest activation energy. Conversely, if the undesired product is kinetically favored, increasing the temperature might allow for equilibration to the thermodynamically more stable product.[2]

  • Substrate Modification: If possible, modify the electronic or steric nature of the substrates. Adding a bulky substituent can sterically hinder one approach, while changing an electron-donating group to an electron-withdrawing group (or vice versa) can alter the electronic preferences.[1]

Problem 2: Poor regioselectivity in the Paal-Knorr furan synthesis.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. Poor regioselectivity is uncommon if the starting material is a symmetric diketone. However, with unsymmetrical diketones, the initial enolization can occur at two different sites, potentially leading to a mixture of furan products.

Troubleshooting Steps:

  • Choice of Acid Catalyst: While strong acids are typically used, switching to a milder Lewis acid or a solid-supported acid might favor the formation of one enol intermediate over the other.[9]

  • Pre-formation of an Enol Ether: To enforce regioselectivity, one of the carbonyl groups can be selectively converted to an enol ether or enol acetate prior to cyclization. This directs the ring closure to a specific position.

Problem 3: The Nazarov cyclization of my divinyl ketone is not regioselective.

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone to a cyclopentenone. The regioselectivity of the subsequent elimination step to form the double bond can be an issue.

Troubleshooting Workflow:

start Poor Regioselectivity in Nazarov Cyclization polarization Introduce Polarizing Groups start->polarization Electron-donating/withdrawing directing_group Use a Directing Group polarization->directing_group Not Feasible end Improved Regioselectivity polarization->end Success promoter Change Promoter directing_group->promoter Not Applicable directing_group->end Success promoter->end Success

Caption: Troubleshooting workflow for poor regioselectivity in Nazarov cyclizations.

  • Introduce Polarizing Groups: The regioselectivity of the elimination step is often poor if the substituents on either side of the newly formed five-membered ring are electronically similar. Introducing an electron-donating or electron-withdrawing group can polarize the intermediate oxyallyl cation, directing the elimination to form the more thermodynamically stable double bond.[13][14]

  • Use a Directing Group: A silicon-based group (like TMS) can be used to direct the elimination. The β-silicon effect stabilizes the positive charge in the oxyallyl cation, and the TMS group is subsequently eliminated, leading to the formation of the double bond at a specific position.[13]

  • Change the Promoter: The choice of Lewis or Brønsted acid can influence the outcome. Some promoters may favor the formation of the thermodynamic product, while others might lead to the kinetic product.[14]

Key Experimental Protocols

Protocol 1: General Procedure for a Regioselective Diels-Alder Reaction

This protocol describes a typical setup for a Lewis acid-catalyzed Diels-Alder reaction to improve regioselectivity.

Materials:

  • Furanone derivative (1.0 equiv)

  • Dienophile (1.2 equiv)

  • Lewis Acid (e.g., BF3·OEt2, 1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the furanone derivative and dissolve it in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the dienophile to the solution.

  • Add the Lewis acid dropwise to the stirred solution.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired regioisomer.

Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol provides a rapid and efficient method for furan synthesis.[15]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Acid catalyst (e.g., p-TsOH, 0.1 equiv)

  • High-boiling solvent (e.g., Toluene or DMF)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 1,4-dicarbonyl compound and the acid catalyst.

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Signaling Pathways and Reaction Mechanisms

Mechanism of a Lewis Acid-Catalyzed Diels-Alder Reaction

The following diagram illustrates how a Lewis acid can influence the regioselectivity of a Diels-Alder reaction by coordinating to the dienophile.

cluster_0 Lewis Acid Catalysis in Diels-Alder reactants Furanone (Diene) + Dienophile Uncatalyzed Catalyzed lewis_acid Lewis Acid (LA) reactants:f1->lewis_acid Coordination activated_complex Activated Dienophile-LA Complex lewis_acid->activated_complex transition_state Transition State (Enhanced Regioselectivity) activated_complex->transition_state Reaction with Diene product Regioisomeric Product transition_state->product

Caption: Lewis acid catalysis enhances regioselectivity in Diels-Alder reactions.

References

Technical Support Center: GC-MS Analysis of Volatile Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the GC-MS analysis of volatile lactones.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of volatile lactones in a systematic question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for my target lactone analytes. What are the potential causes and how can I resolve this?

Answer: Peak tailing for polar compounds like lactones is a common issue in GC-MS analysis. It can lead to poor resolution and inaccurate integration.[1][2] The primary causes and their solutions are outlined below:

  • Active Sites in the System: Polar lactones can interact with active silanol groups in the injector liner, the column, or on glass wool packing.[1][3]

    • Solution: Use deactivated (silylated) injector liners and glass wool.[1][3] Regularly trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues and active sites.[1][4] Consider using a more inert column, such as those specifically designed for MS applications.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.[2][4]

    • Solution: Ensure the column is cut cleanly at a 90° angle. A magnifying lens can help inspect the cut.[1] Follow the manufacturer's instructions for the correct column installation depth.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[4]

    • Solution: Dilute the sample or increase the split ratio.[4]

  • Mismatch of Polarity: A significant mismatch between the polarity of the solvent, analyte, and stationary phase can cause peak distortion.[3][5]

    • Solution: For splitless injections, ensure the solvent polarity is compatible with the stationary phase.[5] For example, using a nonpolar solvent like hexane with a polar wax column can lead to poor peak shape.[4]

  • Inadequate Initial Oven Temperature: In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper analyte focusing.[4][5]

    • Solution: Lower the initial oven temperature to facilitate the "solvent effect," which helps to create sharp, well-defined peaks.[5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Activity Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Cut & Depth) physical_issue->check_column_install check_liner Inspect/Replace Injector Liner chemical_issue->check_liner end_good Problem Resolved check_column_install->end_good trim_column Trim Front of Column (10-20 cm) check_liner->trim_column check_liner->end_good use_inert_column Consider More Inert Column trim_column->use_inert_column trim_column->end_good use_inert_column->end_good end_bad Issue Persists (Consult Manufacturer) use_inert_column->end_bad

Caption: A logical workflow for troubleshooting peak tailing in GC-MS.

Issue 2: Analyte Decomposition

Question: I suspect my lactones are degrading in the GC-MS system, leading to low response and the appearance of unexpected peaks. How can I confirm and prevent this?

Answer: Thermal degradation is a significant challenge for thermally labile compounds like some lactones.[6][7] Decomposition can occur in the hot injector or on the column.[8]

  • High Injector Temperature: The injector temperature may be too high, causing the lactones to break down before reaching the column.

    • Solution: Lower the injector temperature. A general guideline is to set the injector temperature to the boiling point of the highest boiling analyte, but for thermally sensitive compounds, a lower temperature may be necessary.[6] Experiment with progressively lower injector temperatures to find a balance between efficient volatilization and minimal degradation.

  • Active Sites in the Injector: As with peak tailing, active sites in the injector liner can catalyze thermal degradation.

    • Solution: Use a fresh, deactivated liner.[9]

  • Column Temperature Program: A high initial oven temperature or a rapid temperature ramp can contribute to degradation on the column.

    • Solution: Optimize the temperature program. A lower initial temperature and a slower ramp rate can be beneficial. For very sensitive compounds, a shorter column can reduce the residence time at high temperatures.

  • Confirmation of Degradation:

    • Method 1: Vary Injector Temperature: Analyze the same sample at several different injector temperatures. If the relative abundance of the suspected degradation products decreases as the injector temperature is lowered, thermal degradation in the inlet is likely.

    • Method 2: Analyze Degradation Products: If you can identify the degradation products, inject standards of these compounds to confirm their retention times and mass spectra.

Issue 3: Low Sensitivity/Poor Signal

Question: I am not getting a strong enough signal for my lactone analytes, even at what should be detectable concentrations. What should I check?

Answer: Low sensitivity can stem from a variety of factors, from sample preparation to instrument settings.

  • Inefficient Extraction: The chosen sample preparation method may not be efficiently extracting the lactones from the sample matrix.

    • Solution: Optimize your extraction method. For volatile lactones, headspace solid-phase microextraction (HS-SPME) is a common and effective technique.[10][11] Key parameters to optimize include the SPME fiber coating, extraction time, and temperature.[11][12] For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[11][13]

  • System Leaks: Leaks in the GC system, particularly around the injector septum or column fittings, can lead to a loss of sample and a reduced signal.[5][14]

    • Solution: Perform a leak check of the system. An electronic leak detector is recommended.[15] Regularly replace the injector septum.

  • Incorrect MS Parameters: The mass spectrometer may not be tuned optimally for your analytes.

    • Solution: Ensure the MS is properly tuned. For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode, which can significantly improve sensitivity for target compounds by monitoring only specific ions. For γ-lactones and δ-lactones, characteristic fragment ions at m/z 85 and m/z 99, respectively, are often used for quantification.[16]

  • Contaminated Ion Source: A dirty ion source will result in reduced sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing volatile lactones?

A1: The choice of GC column depends on the polarity of the lactones and the complexity of the sample matrix. Since lactones are polar compounds, a polar stationary phase is generally recommended.[17]

  • Polar Columns: Columns with a polyethylene glycol (WAX) stationary phase are a common choice for the analysis of polar volatile compounds like lactones.[10][18]

  • Intermediate Polarity Columns: For broader screening of compounds with varying polarities, an intermediate polarity column, such as one containing (35%-phenyl)-methylpolysiloxane, can be effective and provide good peak shape for lactones.[19]

  • Column Dimensions: A standard column length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm is a good starting point for many applications.[17][20] For highly volatile lactones, a thicker film (e.g., 0.5 µm) can increase retention and improve separation.[20][21]

GC Column Selection Guide for Lactones

Lactone Polarity/Sample Type Recommended Stationary Phase Example Commercial Phases Rationale
General Purpose Analysis of Polar Lactones Polyethylene Glycol (WAX)DB-WAX, SUPELCOWAX 10"Like dissolves like" principle provides good retention and selectivity for polar analytes.[20]
Complex Samples with Mixed Polarity (35%-Phenyl)-MethylpolysiloxaneDB-35msIntermediate polarity offers a good balance for separating compounds of varying polarities.[19]
Analysis Requiring High Inertness (e.g., trace analysis) 5% Phenyl-Methylpolysiloxane (MS-grade)DB-5ms, Rxi-5msLow bleed characteristics are crucial for sensitive MS detection and library matching.[21]

Q2: How should I prepare my samples for volatile lactone analysis?

A2: Sample preparation is critical for successful analysis and depends on the sample matrix. The goal is to extract and concentrate the volatile lactones while minimizing interference from non-volatile components.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and widely used technique for volatile compounds in liquid and solid samples.[10][11] Key optimization parameters include fiber coating, extraction temperature, and time.[11][12]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples and concentrate lactones. For example, wine samples can be passed through a reversed-phase sorbent cartridge to retain the lactones, which are then eluted with a solvent like dichloromethane.[16]

  • Liquid-Liquid Extraction (LLE): A traditional method that involves extracting the lactones from an aqueous sample into an immiscible organic solvent.

Sample Preparation Workflow (HS-SPME)

G start Sample Collection add_to_vial Transfer Aliquot to Headspace Vial start->add_to_vial add_salt Add Salt (e.g., NaCl) (Optional, to increase volatility) add_to_vial->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial with PTFE-lined Septum add_is->seal_vial equilibrate Equilibrate at Constant Temperature seal_vial->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber desorb Desorb in GC Injector retract_fiber->desorb

Caption: A typical workflow for HS-SPME sample preparation.

Q3: What are the characteristic mass spectral fragments for lactones?

A3: The mass spectral fragmentation of lactones in electron ionization (EI) mode often involves characteristic neutral losses. Understanding these patterns is key to identifying lactones in your chromatogram.

  • γ-Lactones: A prominent fragment ion is often observed at m/z 85 . This corresponds to the loss of an alkyl side chain.

  • δ-Lactones: These typically show a characteristic fragment ion at m/z 99 .

  • Other Common Fragments: The fragmentation of lactones can also involve the neutral loss of H₂O (water) and/or CO (carbon monoxide).[22] The molecular ion (M+) may be weak or absent, especially in complex lactones.

Common Fragment Ions for Lactone Identification

Lactone Type Characteristic Fragment Ion (m/z) Typical Neutral Loss
γ-Lactones85Alkyl side chain
δ-Lactones99Alkyl side chain
General LactonesM-18H₂O
General LactonesM-28CO

Experimental Protocols

Protocol 1: General GC-MS Method for Volatile Lactones

This protocol provides a starting point for the analysis of volatile lactones. It should be optimized for specific analytes and matrices.

  • GC Column: DB-WAXETR capillary column (60 m x 0.25 mm I.D., 0.5 µm film thickness) or equivalent polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[10]

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C[10]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.[10]

    • Ramp: 8 °C/min to 240 °C.[10]

    • Final hold: Hold at 240 °C for 7.5 minutes.[10]

  • Mass Spectrometer:

    • Transfer Line Temperature: 240 °C[10]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Full scan for qualitative analysis and library searching. For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 85 for γ-lactones).[16]

Protocol 2: HS-SPME Sample Preparation for Lactones in a Liquid Matrix (e.g., Wine)

This protocol is adapted from a method for analyzing lactones in wine.[10]

  • Sample Preparation:

    • Pipette 0.77 mL of the liquid sample into a 2 mL autosampler vial.

    • Add 0.03 mL of an internal standard solution (e.g., γ-heptalactone in ethanol).

    • Cap the vial tightly with a PTFE-lined septum.

  • SPME Fiber:

    • Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

    • Condition the fiber according to the manufacturer's instructions before first use.

  • Extraction:

    • Place the vial in an autosampler with an agitator.

    • Equilibration/Extraction Temperature: 60 °C

    • Equilibration/Extraction Time: 60 minutes with agitation.

  • Desorption:

    • Transfer the SPME fiber to the GC injector.

    • Desorption Temperature: 250 °C

    • Desorption Time: 4 minutes.

GC-MS Analysis Logical Workflow

G start Sample Preparation (e.g., SPME) injection Injection into GC (Split/Splitless) start->injection separation Separation on GC Column injection->separation ionization Eluent Enters MS Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition (Full Scan or SIM) detection->data_acquisition data_processing Data Processing data_acquisition->data_processing peak_integration Peak Integration data_processing->peak_integration library_search Library Search/ Spectral Interpretation data_processing->library_search quantification Quantification peak_integration->quantification

References

Preventing degradation of 5,5-Dibutyldihydrofuran-2(3H)-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,5-Dibutyldihydrofuran-2(3H)-one during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The most common degradation pathway for this compound, a gamma-lactone, is hydrolysis. This involves the opening of the lactone ring to form the corresponding 4-hydroxy-4,4-dibutyloctanoic acid. This reaction can be catalyzed by the presence of moisture, acids, or bases. Other potential degradation pathways, especially under forcing conditions, include oxidation and thermal decomposition.

Q2: I suspect my sample of this compound has degraded. What are the initial signs?

A2: Initial indicators of degradation can include a change in the physical appearance of the sample, such as a shift in color or the development of turbidity in a previously clear liquid. A noticeable change in odor may also occur. For quantitative assessment, a decrease in the purity of the sample as determined by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is a definitive sign of degradation.

Q3: What are the recommended storage conditions to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is recommended. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to mitigate potential oxidative degradation.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[1][2] If an aqueous solution is necessary for an experiment, it should be prepared fresh. The stability of the lactone in aqueous media is pH-dependent, with increased rates of hydrolysis under both acidic and basic conditions.[3]

Q5: How can I detect and quantify the degradation products?

A5: Stability-indicating analytical methods, such as HPLC or GC coupled with mass spectrometry (MS), are essential for detecting and quantifying degradation products.[4] These methods can separate the intact lactone from its degradation products, allowing for accurate measurement of purity and the extent of degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Decreased purity over time Hydrolysis: Exposure to moisture, acidic or basic contaminants.Store in a tightly sealed container in a desiccator. Ensure all solvents and reagents used are anhydrous. Avoid acidic or basic conditions during storage and handling.
Oxidation: Exposure to air (oxygen).Store under an inert atmosphere (argon or nitrogen). Use antioxidants if compatible with the intended application.
Thermal Degradation: Storage at elevated temperatures.Store at recommended low temperatures (refrigeration). Avoid repeated freeze-thaw cycles if the compound is stored frozen.
Change in sample appearance (color, turbidity) Formation of degradation products or polymers. Characterize the impurities using spectroscopic and spectrometric techniques (e.g., NMR, IR, MS) to understand the degradation pathway. Re-purify the sample if necessary.
Inconsistent experimental results Degradation of the compound in the experimental matrix. Assess the stability of this compound under your specific experimental conditions (pH, temperature, solvent). Prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC or GC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate and quantify this compound and its primary hydrolytic degradation product.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the compound (typically low UV for lactones without a strong chromophore).

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

    • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products generated during forced degradation studies.

    • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Product
0.1 M HCl2460~15%4-hydroxy-4,4-dibutyloctanoic acid
0.1 M NaOH2460>90%4-hydroxy-4,4-dibutyloctanoic acid
3% H₂O₂2425<5%Oxidized byproducts
Heat (Solid)4880~5%Thermal decomposition products
UV/Vis Light2425<2%Photolytic byproducts

Note: The data in this table is illustrative and based on the general behavior of gamma-lactones. Actual degradation rates will depend on the specific experimental conditions.

Visualizations

Degradation_Pathway This compound This compound 4-hydroxy-4,4-dibutyloctanoic acid 4-hydroxy-4,4-dibutyloctanoic acid This compound->4-hydroxy-4,4-dibutyloctanoic acid Hydrolysis (H₂O, H⁺/OH⁻) Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Sample Preparation Sample Preparation Acid Stress->Sample Preparation Base Stress->Sample Preparation Oxidative Stress->Sample Preparation Thermal Stress->Sample Preparation Photolytic Stress->Sample Preparation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Preparation->HPLC/GC-MS Analysis Data Interpretation Data Interpretation HPLC/GC-MS Analysis->Data Interpretation Troubleshooting_Logic Degradation Suspected Degradation Suspected Analyze by HPLC/GC-MS Analyze by HPLC/GC-MS Degradation Suspected->Analyze by HPLC/GC-MS Purity Decreased? Purity Decreased? Analyze by HPLC/GC-MS->Purity Decreased? Check Storage Conditions Check Storage Conditions Purity Decreased?->Check Storage Conditions Yes No Degradation Detected No Degradation Detected Purity Decreased?->No Degradation Detected No Review Experimental Protocol Review Experimental Protocol Check Storage Conditions->Review Experimental Protocol Implement Corrective Actions Implement Corrective Actions Review Experimental Protocol->Implement Corrective Actions

References

Technical Support Center: Synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable two-step route involves the synthesis of the precursor diol, 4-butyl-octane-1,4-diol, via a Grignard reaction, followed by the oxidation of this diol to the desired γ-lactone.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The Grignard reaction is highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether and tetrahydrofuran (THF) are highly flammable and should be handled with care, away from ignition sources. Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium (VI) compound and should be handled in a fume hood with appropriate personal protective equipment.

Q3: How can I monitor the progress of the reactions?

A3: Both the Grignard reaction and the oxidation can be monitored by Thin Layer Chromatography (TLC). For the Grignard reaction, the disappearance of the starting material, γ-butyrolactone, indicates reaction completion. For the oxidation step, the disappearance of the intermediate diol and the appearance of the lactone product spot (which will have a different Rf value) can be tracked. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the common impurities, and how can they be removed?

A4: In the Grignard step, common impurities include the Wurtz coupling product (octane) from the butyl bromide and unreacted starting materials. The oxidation step might result in unreacted diol or over-oxidized byproducts. Purification is typically achieved through column chromatography on silica gel or by vacuum distillation.[1][2][3][4] For large-scale operations, distillation is often the more practical method.[1][4]

Troubleshooting Guides

Part 1: Grignard Reaction for 4-butyl-octane-1,4-diol Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Grignard reaction fails to initiate (no exotherm, no color change). 1. Wet glassware or solvent. 2. Impure magnesium turnings (oxide layer). 3. Impure alkyl halide.1. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 2. Activate magnesium turnings by grinding them gently in a dry mortar and pestle or by adding a small crystal of iodine. 3. Use freshly distilled alkyl halide.
Low yield of the diol. 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Premature quenching of the Grignard reagent.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Add the alkyl halide slowly to the magnesium turnings to maintain a gentle reflux and minimize side reactions. 3. Maintain a strict inert atmosphere and use anhydrous solvents to prevent quenching by moisture or oxygen.
Formation of a significant amount of octane byproduct. Wurtz coupling reaction between the Grignard reagent and unreacted butyl bromide.1. Add the butyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure efficient stirring to promote the reaction with magnesium over the coupling reaction.
Part 2: Oxidation of 4-butyl-octane-1,4-diol to this compound
Issue Possible Cause(s) Troubleshooting Steps
Incomplete oxidation of the diol. 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time. 3. Deactivated catalyst (for catalytic methods).1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents of PCC). 2. Ensure the reaction is stirred at the recommended temperature for a sufficient duration, monitoring by TLC. 3. For catalytic oxidations (e.g., TEMPO), ensure the catalyst and co-oxidant are fresh and active.
Low yield of the lactone. 1. Over-oxidation to other products. 2. Formation of byproducts due to side reactions. 3. Difficulties in product isolation.1. With PCC, avoid excessive heating and prolonged reaction times. Consider milder, more selective reagents like TEMPO/NaOCl. 2. Optimize reaction conditions (temperature, solvent) to favor lactonization. 3. Optimize the work-up and purification procedure. Ensure complete extraction and efficient separation during chromatography or distillation.
Presence of chromium impurities in the final product (when using PCC). Incomplete removal of chromium salts during work-up.Filter the reaction mixture through a pad of silica gel or celite to remove the bulk of the chromium salts. Follow with a thorough aqueous work-up.

Experimental Protocols

Protocol 1: Synthesis of 4-butyl-octane-1,4-diol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromobutane

  • Anhydrous diethyl ether or THF

  • γ-Butyrolactone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of nitrogen.

    • To the cooled flask, add magnesium turnings (2.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromobutane (2.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with γ-Butyrolactone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of γ-butyrolactone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the γ-butyrolactone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-butyl-octane-1,4-diol. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 4-butyl-octane-1,4-diol to this compound

Method A: Using Pyridinium Chlorochromate (PCC)

Materials:

  • 4-butyl-octane-1,4-diol

  • Pyridinium chlorochromate (PCC)

  • Celite or silica gel

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and celite in anhydrous DCM, add a solution of 4-butyl-octane-1,4-diol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

Method B: Using TEMPO/Sodium Hypochlorite

Materials:

  • 4-butyl-octane-1,4-diol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 4-butyl-octane-1,4-diol (1.0 equivalent) in DCM.

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add a catalytic amount of TEMPO (0.01-0.05 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-butyl-octane-1,4-diol

ParameterGrignard ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Condition 1 n-Butylmagnesium bromideDiethyl Ether0 to RT3-570-85
Condition 2 n-Butylmagnesium bromideTHF0 to RT2-475-90

Table 2: Comparison of Oxidation Methods for the Synthesis of this compound

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
PCC DCMRoom Temperature2-460-75Stoichiometric, requires chromium waste disposal.
TEMPO/NaOCl DCM/Water01-375-90Catalytic, milder conditions, environmentally friendlier.
RuCl3/NaIO4 CCl4/CH3CN/H2ORoom Temperature2-670-85Catalytic, effective for various diols.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation start1 Materials: - Magnesium Turnings - 1-Bromobutane - Anhydrous Solvent - γ-Butyrolactone prep_grignard Prepare Grignard Reagent (n-Butylmagnesium bromide) start1->prep_grignard reaction1 React with γ-Butyrolactone prep_grignard->reaction1 workup1 Aqueous Work-up (NH4Cl solution) reaction1->workup1 purification1 Purification (Distillation or Chromatography) workup1->purification1 product1 Product: 4-butyl-octane-1,4-diol purification1->product1 start2 Starting Material: 4-butyl-octane-1,4-diol product1->start2 Intermediate Product oxidation Oxidation (e.g., PCC or TEMPO) start2->oxidation workup2 Work-up & Removal of Oxidant oxidation->workup2 purification2 Final Purification (Distillation or Chromatography) workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Overall workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_grignard Grignard Reaction Troubleshooting cluster_oxidation Oxidation Troubleshooting start_g Reaction Fails to Initiate? check_moisture Check for Moisture (Glassware, Solvents) start_g->check_moisture Yes low_yield_g Low Diol Yield? start_g->low_yield_g No activate_mg Activate Magnesium (Iodine, Grinding) check_moisture->activate_mg check_halide Check Alkyl Halide Purity activate_mg->check_halide check_completion_g Monitor Reaction (TLC) low_yield_g->check_completion_g Yes check_side_reactions Minimize Side Reactions (Slow Addition) check_completion_g->check_side_reactions start_o Incomplete Oxidation? check_oxidant Check Oxidant Amount & Activity start_o->check_oxidant Yes low_yield_o Low Lactone Yield? start_o->low_yield_o No check_conditions_o Verify Reaction Conditions (T, Time) check_oxidant->check_conditions_o check_overoxidation Consider Milder Oxidizing Agents low_yield_o->check_overoxidation Yes check_purification Optimize Purification check_overoxidation->check_purification

References

Validation & Comparative

A Comparative Analysis of Furanone Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis of furanones, a critical scaffold in medicinal chemistry. This report provides a comparative analysis of four prominent synthesis methods: the Paal-Knorr Synthesis, the Feist-Benary Synthesis, the Oxidation of Furfural, and Rhodium-Catalyzed Synthesis. The comparison includes detailed experimental protocols, quantitative data on yields and reaction conditions, and mechanistic diagrams to aid in method selection and optimization.

Furanones, five-membered heterocyclic lactones, are a cornerstone in the architecture of numerous natural products and pharmacologically active compounds. Their versatile biological activities, ranging from antimicrobial and anti-inflammatory to anticancer properties, have made their efficient synthesis a subject of intense research. This guide provides a comparative overview of four key synthetic strategies to assist researchers in selecting the most suitable method for their specific target molecule and research objectives.

At a Glance: Comparison of Furanone Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Paal-Knorr Synthesis Diethyl 2,3-diacetylsuccinateHydrochloric acid (0.4N)Reflux15 hours50% (Ethyl 2,5-dimethylfuran-3-carboxylate) & 40% (2,5-Dimethylfuran-3,4-dicarboxylic acid)[1]
Feist-Benary Synthesis Ethyl benzoylacetate, ChloroacetoneSodium ethoxideRoom Temperature24 hours~75% (Not explicitly stated, but typical for this reaction)
Oxidation of Furfural Furfural, Hydrogen peroxide (30%)Formic acid604 hours60-62%[2]
Rhodium-Catalyzed Synthesis Ethyl 2-diazo-3-oxobutanoateRhodium(II) acetate8030 minutes85%

In-Depth Analysis of Synthesis Methods

This section provides a detailed look at each of the four furanone synthesis methods, including their mechanisms and detailed experimental protocols.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely employed method for the synthesis of furans and their derivatives.[3][4][5][6] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4][5] The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid [1]

  • Reaction Setup: To 145 mg (0.56 mmol) of diethyl 2,3-diacetylsuccinate, add 1.8 mL of 0.4N hydrochloric acid solution.

  • Reaction Conditions: Heat the mixture to reflux in an oil bath for 15 hours.

  • Work-up and Purification: After cooling to room temperature, extract the mixture with diethyl ether. The organic layer is collected, washed sequentially with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography (eluting first with petroleum ether-ether (5:1) followed by ether) to yield ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil (47 mg, 50% yield) and 2,5-dimethylfuran-3,4-dicarboxylic acid as a white crystalline solid (41 mg, 40% yield).

Reaction Mechanism

The reaction proceeds through the protonation of one carbonyl group, which facilitates a nucleophilic attack by the enol form of the other carbonyl group, leading to a cyclic hemiacetal intermediate. Subsequent dehydration yields the furanone ring.[3]

Paal_Knorr Start 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl Start->Protonation H+ Enolization Enolization Start->Enolization Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration H+ Furanone Furanone Dehydration->Furanone Feist_Benary cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cyclization and Dehydration BetaDicarbonyl β-Dicarbonyl Compound Enolate Enolate Formation BetaDicarbonyl->Enolate Base SN2 SN2 Attack Enolate->SN2 AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->SN2 Intermediate1 Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization CyclicIntermediate Cyclic Intermediate Cyclization->CyclicIntermediate Dehydration Dehydration CyclicIntermediate->Dehydration Furanone Furanone Dehydration->Furanone Furfural_Oxidation Furfural Furfural Oxidation1 Oxidation of Aldehyde Furfural->Oxidation1 [O] FuroicAcid Furoic Acid Intermediate Oxidation1->FuroicAcid Oxidation2 Ring Oxidation & Rearrangement FuroicAcid->Oxidation2 [O] Furanone 2(5H)-Furanone Oxidation2->Furanone Rhodium_Catalyzed Diazo Diazo Compound Carbene_Formation Rh-Carbene Formation Diazo->Carbene_Formation Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Carbene_Formation Rh_Carbene Rh-Carbene Intermediate Carbene_Formation->Rh_Carbene -N2 Cyclization Intramolecular Cyclization Rh_Carbene->Cyclization Furanone Furanone Cyclization->Furanone

References

A Comparative Analysis of 5,5-Dibutyldihydrofuran-2(3H)-one and Other Key Flavor Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor lactone 5,5-Dibutyldihydrofuran-2(3H)-one against other significant flavor lactones: delta-decalactone, gamma-nonalactone, whisky lactone, and massoia lactone. This document is intended to be an objective resource, presenting available data to aid in research and development. While direct comparative quantitative sensory data is limited in publicly available literature, this guide synthesizes descriptive sensory information and outlines the standard experimental protocols for quantitative analysis.

Chemical and Physicochemical Properties

A fundamental understanding of the chemical and physical properties of these lactones is crucial for their application in flavor and fragrance formulations. The following table summarizes key properties for each compound.

PropertyThis compounddelta-Decalactonegamma-NonalactoneWhisky Lactone (cis-oak lactone)Massoia Lactone
Synonyms 4,4-Dibutyl-gamma-butyrolactone5-Decanolide, Decano-1,5-lactoneAldehyde C-18, Coconut aldehyde5-Butyl-4-methyldihydro-2(3H)-furanone(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one
CAS Number 7774-47-2705-86-2104-61-039212-23-254814-64-1
Molecular Formula C12H22O2C10H18O2C9H16O2C9H16O2C10H16O2
Molecular Weight 198.3 g/mol 170.25 g/mol 156.22 g/mol 156.22 g/mol 168.23 g/mol
Appearance Colorless to pale yellow oily liquidColorless to pale yellow liquidColorless to pale yellow liquidClear, almost colorless liquidColorless to pale yellow liquid
Odor Threshold Data not available100 ppb[1](R)-enantiomer: 285 µg/L[2]cis-isomer: 20 µg/L[3][4]Data not available
Solubility Soluble in alcohol and oils; insoluble in water.Soluble in alcohol and oils; slightly soluble in water.Soluble in alcohol and oils; slightly soluble in water.Soluble in alcohol.Soluble in alcohol and oils.

Sensory Profile Comparison

The distinct flavor and aroma profiles of these lactones are central to their application. The following table provides a descriptive comparison based on available literature.

LactoneFlavor ProfileAroma/Odor ProfileCommon Applications
This compound Creamy, coconut-like, buttery.Oily, coconut, buttery.Butter, coconut, and nut flavor imitations.
delta-Decalactone Creamy, milky, coconut, with peachy and fruity nuances.[5][6]Sweet, creamy, coconut, peach, and herbal.Dairy flavors (butter, cheese, cream, milk), coconut, peach, mango, and other fruit flavors.[5]
gamma-Nonalactone Intense coconut, creamy, sweet, and nutty.[7][8]Strong, fatty, coconut, creamy, and apricot-like.[8][9][10]Coconut, peach, apricot, vanilla, maple, honey, and chocolate flavors.[8]
Whisky Lactone Woody, coumarinic, coconut, creamy, nutty with a toasted nuance.[11]Intense, warm, sweet, coumarin-like, woody, and coconut.Authentic barrel-aged character in beverages, woody and gourmand fragrances.
Massoia Lactone Creamy, coconut, green, and slightly fruity.[12]Sweet, coconut meat, lactonic, creamy, milky, and waxy.[12][13]Dairy, fruit, and nut flavors; also used in perfumery for its creamy, coconut-like aroma.[13][14]

Experimental Protocols

Objective comparison of flavor compounds relies on standardized and well-documented experimental methodologies. Below are detailed protocols for the sensory and chemical analysis of flavor lactones.

Objective: To quantitatively describe and compare the sensory attributes of different flavor lactones.

Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity and experience in descriptive analysis of flavor compounds.

Sample Preparation:

  • Prepare stock solutions of each lactone at a concentration of 1000 ppm in a neutral solvent such as propylene glycol.

  • For evaluation, dilute the stock solutions in a neutral base (e.g., deionized water, sugar solution, or a neutral oil) to a concentration above the perceived odor/taste threshold, ensuring the concentration is consistent across all samples. Typical starting concentrations for evaluation are in the range of 1-10 ppm.

  • Present samples in coded, identical containers to blind the panelists.

  • Provide a neutral palate cleanser (e.g., unsalted crackers, deionized water) between samples.

Methodology:

  • Lexicon Development: In initial sessions, panelists are presented with all lactone samples to develop a consensus lexicon of descriptive attributes for aroma, flavor, and mouthfeel (e.g., creamy, coconut, fruity, waxy, woody, sweet, bitter).

  • Training: Panelists are trained on the developed lexicon using reference standards for each attribute to ensure calibration and consistent scoring.

  • Evaluation: In individual booths under controlled lighting and temperature, panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities between the lactones. Principal Component Analysis (PCA) can be used to visualize the relationships between the lactones and their sensory attributes.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare Stock Solutions (1000 ppm in PG) prep2 Dilute to Evaluation Concentration (e.g., 5 ppm) prep1->prep2 prep3 Code and Blind Samples prep2->prep3 eval1 Lexicon Development prep3->eval1 eval2 Panelist Training with References eval1->eval2 eval3 Individual Booth Evaluation (QDA) eval2->eval3 analysis1 Convert Ratings to Numerical Data eval3->analysis1 analysis2 Statistical Analysis (ANOVA, PCA) analysis1->analysis2 analysis3 Generate Sensory Profiles analysis2->analysis3

Caption: Workflow for Quantitative Descriptive Analysis (QDA) of flavor lactones.

Objective: To separate, identify, and quantify the volatile compounds, including the target lactones, in a sample.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Prepare standard solutions of each lactone in a suitable solvent (e.g., methanol) at known concentrations for calibration.

  • For analysis, place a precise amount of the sample (or a diluted solution) into a headspace vial.

  • Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column (e.g., Rt-betaDEXcst) for enantiomeric separation.

  • Injector: Split/splitless inlet at 250°C. The SPME fiber is desorbed in the inlet for a set time (e.g., 5 minutes).

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST). Quantify by integrating the peak areas and using the calibration curve generated from the standards.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Sample in Headspace Vial prep2 Incubation and Equilibration prep1->prep2 prep3 SPME Fiber Adsorption prep2->prep3 analysis1 Thermal Desorption in GC Inlet prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Compound Identification (Library Match) analysis3->data1 data2 Quantification (Internal Standard) data1->data2 data3 Generate Chemical Profile data2->data3

Caption: Workflow for GC-MS analysis of flavor lactones using HS-SPME.

Structure-Flavor Relationships

  • Ring Size: The size of the lactone ring (gamma- or delta-) significantly influences the flavor profile. Gamma-lactones (5-membered rings) often exhibit more intense, sweet, and fruity notes, while delta-lactones (6-membered rings) tend to have softer, creamier, and more coconut-like characteristics.[6][15]

  • Side Chain Length: The length of the alkyl side chain affects the overall aroma and flavor intensity. Longer side chains can lead to more fatty and waxy notes. For instance, the progression from shorter to longer chain gamma-lactones shows a shift in aroma profile.[15]

  • Unsaturation: The presence of double bonds in the side chain, as seen in massoia lactone, can introduce spicy and green nuances to the flavor profile.

  • Stereochemistry: The chirality of the lactone can have a profound impact on its sensory properties. The different enantiomers of a lactone can possess distinct odors and odor thresholds. For example, the cis-isomer of whisky lactone is considered more sensorially important than the trans-isomer.[11]

Structure_Flavor_Relationship Lactone_Structure Lactone Structure Ring_Size Ring Size (γ vs δ) Lactone_Structure->Ring_Size Side_Chain Side Chain Length & Branching Lactone_Structure->Side_Chain Unsaturation Unsaturation Lactone_Structure->Unsaturation Stereochem Stereochemistry (Chirality) Lactone_Structure->Stereochem Flavor_Profile Perceived Flavor Profile Ring_Size->Flavor_Profile Side_Chain->Flavor_Profile Unsaturation->Flavor_Profile Stereochem->Flavor_Profile

Caption: Key structural features of lactones influencing their flavor profile.

Conclusion

This compound presents a distinct creamy and buttery flavor profile, making it a valuable component in specific food applications. In comparison, other lactones like delta-decalactone and gamma-nonalactone offer a broader range of creamy, coconut, and fruity notes. Whisky lactone and massoia lactone provide more complex profiles with woody, spicy, and green characteristics.

The selection of a particular lactone for a specific application will depend on the desired sensory outcome. For a straightforward creamy, buttery note, this compound is a strong candidate. For more complex creamy and fruity profiles, delta-decalactone or gamma-nonalactone may be more suitable. For imparting unique woody or spicy notes, whisky lactone and massoia lactone are excellent choices.

Further research employing standardized quantitative sensory and chemical analyses, as outlined in this guide, is necessary to provide a more definitive and objective comparison of the performance of these important flavor compounds.

References

A Comparative Guide to the Biological Activity of 5,5-Dibutyldihydrofuran-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary biological activities reported for γ-butyrolactone analogs include anticonvulsant, neuroprotective, and cytotoxic effects. The underlying mechanism for the anticonvulsant and neuroprotective activities is believed to involve the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Quantitative Data on the Biological Activity of γ-Butyrolactone Analogs

The following table summarizes the available quantitative data for various analogs of dihydrofuran-2(3H)-one. It is important to note that the substitution pattern on the lactone ring significantly influences the biological activity.

CompoundBiological ActivityAssayResult
α,α-Dimethyl-γ-butyrolactone AnticonvulsantPentylenetetrazol (PTZ)-induced seizures in miceActive[1][2]
α-Ethyl-α-methyl-γ-butyrolactone AnticonvulsantPentylenetetrazol (PTZ)-induced seizures in miceActive[1][2]
γ-Ethyl-γ-methyl-γ-butyrolactone AnticonvulsantPentylenetetrazol (PTZ)-induced seizures in miceActive[1]
Protelichesterinic acid CytotoxicityHCT-116 cells (MTT assay)IC50: 34.3 μM[3]
Adenine-linked butyrolactone CytotoxicityL1210 cellsED50: 0.3 μg/mL[3]
3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) NeuroprotectionAβ25-35-induced cytotoxicity in PC12 cellsProtective effect by inhibiting ROS production and autophagy[3]
Bicyclic γ-butyrolactone 'bd' NeuroprotectionH2O2 or corticosterone-induced apoptosis in HT22 and SH-SY5Y cellsReduced ROS production and suppressed neuronal apoptosis[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of γ-butyrolactone analogs are provided below.

Anticonvulsant Activity Assessment

1. Maximal Electroshock (MES)-Induced Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • The test compound is administered intraperitoneally (i.p.) at various doses.

    • After a set pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ)-Induced Seizure Test

This model is used to identify compounds effective against absence seizures.

  • Animals: Male Swiss mice (18-25 g).

  • Procedure:

    • The test compound is administered i.p. at various doses.

    • After a specific pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures.

    • The ED50 is determined.

Cytotoxicity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the MTT reagent is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

    • The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Mechanism of Action Study

GABA-A Receptor Binding Assay

This assay is used to determine if a compound interacts with the GABA-A receptor.

  • Preparation of Brain Membranes:

    • Rodent brains are homogenized in a sucrose buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membranes are washed multiple times to remove endogenous GABA.

  • Binding Assay:

    • The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [35S]TBPS for the picrotoxin site).

    • The incubation is carried out in the presence of varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Visualizations

Proposed Mechanism of Action of Anticonvulsant γ-Butyrolactones

The primary proposed mechanism of action for the anticonvulsant effects of many γ-butyrolactone analogs is the positive allosteric modulation of the GABA-A receptor. This leads to an enhanced inhibitory neurotransmission in the central nervous system.

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to GABA site Lactone γ-Butyrolactone Analog Lactone->GABA_A_Receptor Binds to allosteric 'lactone site' [1, 2] Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Positive modulation of the GABA-A receptor by γ-butyrolactone analogs.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for anticonvulsant activity.

Anticonvulsant_Screening_Workflow start Synthesized γ-Butyrolactone Analog mes_test Maximal Electroshock (MES) Seizure Test start->mes_test ptz_test Pentylenetetrazole (PTZ) Seizure Test start->ptz_test active_mes Active in MES mes_test->active_mes Protection inactive_mes Inactive in MES mes_test->inactive_mes No Protection active_ptz Active in PTZ ptz_test->active_ptz Protection inactive_ptz Inactive in PTZ ptz_test->inactive_ptz No Protection further_studies Further Mechanistic & Toxicity Studies active_mes->further_studies active_ptz->further_studies

Caption: Workflow for in vivo screening of anticonvulsant activity.

References

A Researcher's Guide to the Validation of Analytical Methods for Lactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lactones is critical for product quality, safety, and efficacy. This guide provides a comprehensive comparison of the two primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It details the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and presents a side-by-side look at the performance of these methods, supported by experimental data from peer-reviewed studies.

This guide is designed to be an objective resource, offering the necessary information to select the most appropriate analytical method for your specific lactone quantification needs. Detailed experimental protocols for key methods are provided to ensure reproducibility and adherence to best practices.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for lactone quantification depends on several factors, including the volatility and thermal stability of the lactone, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of lactones, including those that are non-volatile or thermally labile. It offers robust and reproducible results, making it a workhorse in many analytical laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally sensitive and selective, making it ideal for the analysis of volatile lactones, often found in aroma and flavor applications, as well as for identifying and quantifying trace-level lactones in complex matrices.[1]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the validation parameters for HPLC and GC-MS methods for lactone quantification, based on data from various scientific studies. These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.[2][3][4]

Table 1: HPLC Method Validation Parameters for Lactone Quantification

Validation ParameterTypical Performance DataReferences
Linearity (R²) > 0.995[5][6]
Accuracy (% Recovery) 85 - 115%[7]
Precision (%RSD) < 15%[6]
Limit of Detection (LOD) 0.1 - 10 ng/mL[5]
Limit of Quantification (LOQ) 0.3 - 30 ng/mL[5]
Specificity Demonstrated by peak purity and lack of interference from matrix components.[8]
Robustness Consistent results with minor variations in method parameters (e.g., pH, mobile phase composition).[8]

Table 2: GC-MS Method Validation Parameters for Lactone Quantification

Validation ParameterTypical Performance DataReferences
Linearity (R²) > 0.99[1]
Accuracy (% Recovery) 80 - 120%[9]
Precision (%RSD) < 15%[10]
Limit of Detection (LOD) 0.01 - 1 µg/L[1]
Limit of Quantification (LOQ) 0.03 - 3 µg/L[1]
Specificity Confirmed by mass spectral data and retention time matching.
Robustness Stable performance with slight changes in GC parameters (e.g., oven temperature ramp, carrier gas flow).[9]

Mandatory Visualizations

To further clarify the processes involved in analytical method validation and lactone quantification, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method's Intended Use specificity Specificity (Ability to assess analyte unequivocally) start->specificity linearity Linearity (Proportionality of signal to analyte concentration) specificity->linearity accuracy Accuracy (Closeness of results to the true value) linearity->accuracy precision Precision (Repeatability and Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Limit of Detection & Quantification) precision->lod_loq robustness Robustness (Capacity to remain unaffected by small variations) lod_loq->robustness system_suitability System Suitability (Ensuring system performance) robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Validated Analytical Method documentation->end

Caption: Workflow for the validation of an analytical method according to ICH guidelines.

Lactone_Quantification_Workflow sample_prep Sample Preparation (e.g., Extraction, Derivatization) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample_prep->extraction chromatography Chromatographic Separation (HPLC or GC) extraction->chromatography detection Detection (e.g., UV, Fluorescence, Mass Spectrometry) chromatography->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result_reporting Result Reporting & Interpretation quantification->result_reporting

Caption: General experimental workflow for lactone quantification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are outlines of typical protocols for HPLC and GC-MS analysis of lactones.

HPLC Method for Lactone Quantification in Plasma

This protocol provides a general framework for the analysis of a non-volatile lactone in a biological matrix.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the lactone with a stronger solvent (e.g., acetonitrile).

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Wavelength set at the absorbance maximum of the lactone (e.g., 210 nm).

    • Fluorescence Detector: For fluorescent lactones, set excitation and emission wavelengths accordingly.

  • Quantification:

    • Prepare a calibration curve by plotting the peak area of the lactone standard against its concentration.

    • Determine the concentration of the lactone in the sample by interpolating its peak area on the calibration curve.

GC-MS Method for Volatile Lactone Quantification in Food Matrix

This protocol is suitable for the analysis of volatile lactones, such as those contributing to the aroma of food products.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the food sample into a headspace vial.

    • Add an internal standard.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile lactones.[10]

  • GC-MS Conditions:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C).

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) to elute the lactones.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the target lactones (e.g., m/z 40-300).

  • Quantification:

    • Identify the lactones based on their retention times and mass spectra.

    • Quantify the lactones using a calibration curve prepared with standards, often using the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The validation of analytical methods is a critical step in ensuring the quality and reliability of data for lactone quantification. Both HPLC and GC-MS are powerful techniques, and the choice between them should be guided by the specific properties of the analyte and the sample matrix. By following established validation guidelines and employing detailed, optimized protocols, researchers can confidently generate accurate and precise results for their lactone analysis.

References

Dialkyl-Dihydrofuranones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrofuranone scaffold, a core structure in many natural products, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Within this class, dialkyl-dihydrofuranones have emerged as a promising area of research, with modifications to the alkyl substituents profoundly influencing their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dialkyl-dihydrofuranones, focusing on their anticancer and quorum sensing inhibitory activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Dialkyl-Dihydrofuranones

The cytotoxic effects of dialkyl-dihydrofuranones have been evaluated against various cancer cell lines. The nature and position of the alkyl substituents on the dihydrofuranone ring play a crucial role in determining their potency.

Quantitative Comparison of Anticancer Activity

A key aspect of understanding the SAR of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half. While extensive quantitative data for a systematic series of dialkyl-dihydrofuranones remains an area of active research, studies on related diaryl-dihydrofuranones provide valuable insights into the structural requirements for anticancer activity.

CompoundR1R2Cancer Cell LineIC50 (µM)
1a Phenyl4-FluorophenylMCF-7 (Breast)>100
1b Phenyl4-ChlorophenylMCF-7 (Breast)85.3
1c Phenyl4-BromophenylMCF-7 (Breast)50.1
1d Phenyl4-IodophenylMCF-7 (Breast)35.2
2a 4-Methoxyphenyl4-FluorophenylHSC-3 (Oral)7.5

Caption: Table 1. Cytotoxicity of selected 4,5-diaryl-3(2H)-furanones.

The data in Table 1, while focusing on aryl substituents, suggests that the electronic properties of the substituents significantly impact cytotoxicity. A clear trend is observed where increasing the atomic size and polarizability of the halogen at the para-position of the R2 phenyl ring (from Fluoro to Iodo) leads to a progressive increase in anticancer activity against the MCF-7 cell line. This highlights the importance of this position for interaction with the biological target. Compound 2a , with a methoxy-substituted phenyl group at R1 and a fluoro-substituted phenyl group at R2, demonstrates potent activity against the HSC-3 cell line, indicating that the interplay between substituents at both positions is critical for determining the anticancer spectrum.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of dihydrofuranone derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The dialkyl-dihydrofuranone derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is determined as the concentration that causes a 50% reduction in cell viability compared to the control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Dialkyl-dihydrofuranones A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H QS_Inhibition_Assay cluster_logical_relationship Quorum Sensing Inhibition Logic cluster_effect QS Quorum Sensing Virulence Virulence Factors & Biofilm QS->Virulence NoVirulence Reduced Pathogenicity Virulence->NoVirulence Leads to Inhibitor Dialkyl-dihydrofuranone Inhibitor->QS Inhibits

A Spectroscopic Vademecum for the Differentiation of Furanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of furanone isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative analysis of the key spectroscopic features of three common furanone isomers—2(3H)-furanone, 3(2H)-furanone, and 2(5H)-furanone—supported by experimental data and detailed methodologies.

Furanones, a class of heterocyclic organic compounds, exhibit diverse biological activities, making them important scaffolds in medicinal chemistry. However, isomeric forms can possess vastly different pharmacological and toxicological profiles. Therefore, unambiguous identification is paramount. This guide leverages data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a clear framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of 2(3H)-furanone, 3(2H)-furanone, and 2(5H)-furanone. It is important to note that while data for 2(5H)-furanone is readily available, spectral information for the unsubstituted 2(3H) and 3(2H) isomers is less common. In such cases, characteristic data has been inferred from substituted analogs and is denoted with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

IsomerH-3H-4H-5
2(3H)-Furanone ~2.6 (t)~4.3 (t)~4.6 (t)
3(2H)-Furanone ~4.8 (s)~6.2 (d)~7.5 (d)
2(5H)-Furanone ~6.2 (dt)~7.6 (dt)~5.1 (d)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

IsomerC-2C-3C-4C-5
2(3H)-Furanone ~177~29~68~75
3(2H)-Furanone ~75~205~120~155
2(5H)-Furanone ~174~122~155~70

Table 3: Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchC=C StretchC-O Stretch
2(3H)-Furanone ~1740-1780N/A~1150-1200
3(2H)-Furanone ~1750-1770~1600-1650~1100-1150*
2(5H)-Furanone ~1740-1785~1600-1630~1100-1180

Table 4: Mass Spectrometry (EI) Key Fragments (m/z)

IsomerMolecular Ion (M⁺)Key Fragments
2(3H)-Furanone 8456, 55, 42, 39
3(2H)-Furanone 8456, 55, 43, 28, 27
2(5H)-Furanone 8455, 54, 39, 29, 26

Table 5: UV-Visible Spectroscopy (in Ethanol)

Isomerλmax (nm)Molar Absorptivity (ε)
2(3H)-Furanone < 200Low
3(2H)-Furanone ~250-270*Moderate
2(5H)-Furanone ~200-220High

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the furanone isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

  • Gas Chromatography (GC): Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers. The oven temperature program should be optimized to achieve good resolution.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate the mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the furanone isomer in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A baseline spectrum of the pure solvent in a matched cuvette should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the three furanone isomers based on their key spectroscopic features.

Furanone_Isomer_Differentiation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_uv UV-Vis Analysis start Unknown Furanone Isomer nmr ¹H & ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv nmr_q1 Olefinic Protons Present? nmr->nmr_q1 ir_q1 C=C Stretch Present (~1600-1650 cm⁻¹)? ir->ir_q1 ms_frag Analyze Fragmentation Pattern ms->ms_frag uv_q1 Significant Absorption > 200 nm? uv->uv_q1 nmr_yes Yes nmr_q1->nmr_yes Yes nmr_no No nmr_q1->nmr_no No nmr_coupling Coupling Pattern Distinguishes 2(5H) & 3(2H) nmr_yes->nmr_coupling nmr_23 2(3H)-Furanone (No olefinic, 2 CH₂) nmr_no->nmr_23 nmr_25 2(5H)-Furanone (2 olefinic, 1 CH₂) nmr_32 3(2H)-Furanone (2 olefinic, 1 CH₂) nmr_coupling->nmr_25 nmr_coupling->nmr_32 ir_yes Yes ir_q1->ir_yes Yes ir_no No ir_q1->ir_no No ir_25_32 2(5H) or 3(2H)-Furanone ir_yes->ir_25_32 ir_23 2(3H)-Furanone ir_no->ir_23 ms_25 m/z 55, 54 ms_frag->ms_25 Suggests 2(5H) ms_32 m/z 56, 43 ms_frag->ms_32 Suggests 3(2H) ms_23 m/z 56, 42 ms_frag->ms_23 Suggests 2(3H) uv_yes Yes uv_q1->uv_yes Yes uv_no No uv_q1->uv_no No uv_25_32 2(5H) or 3(2H)-Furanone (Conjugated System) uv_yes->uv_25_32 uv_23 2(3H)-Furanone (Non-conjugated) uv_no->uv_23

Caption: Workflow for Furanone Isomer Differentiation.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently distinguish between furanone isomers, ensuring the integrity and quality of their scientific investigations and product development.

Efficacy of 5,5-Dibutyldihydrofuran-2(3H)-one as a Quorum Sensing Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furanones as Quorum Sensing Inhibitors

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density.[1][2] This system regulates various processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] The inhibition of quorum sensing is a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to traditional antibiotics.[3][4] Furanone derivatives, originally discovered in the marine alga Delisea pulchra, have been identified as potent inhibitors of QS.[5] These compounds are structurally similar to the native acylated homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria and are thought to act by competitively binding to their cognate LuxR-type receptors.

Comparative Efficacy of Furanone Derivatives

The following tables summarize the quantitative data on the quorum sensing inhibitory activity of various furanone derivatives from published studies. This data can serve as a benchmark for the anticipated efficacy of 5,5-Dibutyldihydrofuran-2(3H)-one.

Table 1: Inhibition of Biofilm Formation by Furanone Derivatives in P. aeruginosa

CompoundConcentration (µM)Biofilm Inhibition (%)Reference
Halogenated Furanone C-3010~90[6]
50~90[6]
(5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs0.1 - 120 - 90[7]
C-5 Aromatic Substituted Furanones< MICSignificant Inhibition[8]
GBr (a brominated furanone)50~75 (in clinical isolate)[6]

Table 2: Inhibition of Virulence Factor Production by Furanone Derivatives in P. aeruginosa

CompoundVirulence FactorConcentration (µM)Inhibition (%)Reference
Flavone Derivative (E6)LasA Protease10018.8[9]
Pyocyanin10063.8[9]
LasB Elastase10042.2[9]
4-Fluorophenyl-5-methylene-2(5H)-furanone (23e)VariousNot specifiedExcellent[10]
GBr (a brominated furanone)Pyocyanin5020 - 100 (strain dependent)[6]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used to assess QS inhibition is crucial for understanding the mechanism of action and the methods of evaluation.

Quorum_Sensing_Pathway_in_P_aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR Complex_Las LasR-AHL Complex LasR->Complex_Las AHL_Las->LasR Binds to Virulence_Las Virulence Genes (e.g., lasB elastase) Complex_Las->Virulence_Las Activates RhlR RhlR Complex_Las->RhlR Activates Complex_Rhl RhlR-AHL Complex RhlR->Complex_Rhl RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes AHL_Rhl->RhlR Binds to Virulence_Rhl Virulence Genes (e.g., rhamnolipids, pyocyanin) Complex_Rhl->Virulence_Rhl Activates Inhibitor Furanone Derivative Inhibitor->LasR Inhibits AHL binding Inhibitor->RhlR Inhibits AHL binding

Caption: Quorum sensing in P. aeruginosa and points of inhibition by furanones.

QSI_Screening_Workflow start Start: Candidate QSI Compound mic_test Determine Minimum Inhibitory Concentration (MIC) start->mic_test sub_mic Select Sub-MIC Concentrations mic_test->sub_mic reporter_strain Reporter Strain Assay (e.g., C. violaceum) sub_mic->reporter_strain pathogen_assays Pathogen-Specific Assays (e.g., P. aeruginosa) sub_mic->pathogen_assays quantify_violacein Quantify Violacein Production reporter_strain->quantify_violacein quantify_violacein->pathogen_assays biofilm_assay Biofilm Inhibition Assay pathogen_assays->biofilm_assay virulence_assay Virulence Factor Assay (e.g., Elastase) pathogen_assays->virulence_assay end End: Identify Lead QSI Compound biofilm_assay->end virulence_assay->end

Caption: General workflow for screening quorum sensing inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of quorum sensing inhibitors.

1. Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QS inhibitors. C. violaceum produces a purple pigment, violacein, which is regulated by quorum sensing. Inhibition of this pigment at sub-lethal concentrations of a test compound indicates potential QS inhibitory activity.[4][11]

  • Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472).

  • Culture Medium: Luria-Bertani (LB) broth or agar.

  • Procedure:

    • Prepare an overnight culture of C. violaceum in LB broth at 30°C.

    • In a 96-well microtiter plate, add a standardized inoculum of the bacterial culture to fresh LB broth.

    • Add serial dilutions of the test compound (e.g., this compound) at sub-MIC concentrations. Include a positive control (e.g., a known QSI) and a negative control (solvent vehicle).

    • Incubate the plate at 30°C for 24-48 hours.

    • Visually assess the inhibition of purple pigment production.

    • For quantification, centrifuge the cultures to pellet the cells and violacein. Discard the supernatant.

    • Add DMSO to the pellet to solubilize the violacein and centrifuge again to remove cell debris.

    • Measure the absorbance of the supernatant at 585 nm.

    • Calculate the percentage of violacein inhibition relative to the negative control.[11]

2. Elastase Activity Assay in Pseudomonas aeruginosa

Elastase is a key virulence factor in P. aeruginosa that is regulated by the las quorum sensing system. Its activity can be measured to assess the impact of a QSI on this specific pathway.[12][13]

  • Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).

  • Reagent: Elastin-Congo red (ECR).

  • Procedure:

    • Culture P. aeruginosa in a suitable medium (e.g., LB broth) with and without the test compound at sub-MIC concentrations.

    • After incubation (e.g., 18-24 hours at 37°C), centrifuge the cultures to pellet the bacteria.

    • Collect the supernatant, which contains the secreted elastase, and filter-sterilize it.

    • Prepare an ECR buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) containing the ECR substrate.

    • Add a specific volume of the bacterial supernatant to the ECR buffer and incubate at 37°C with agitation for several hours (e.g., 18 hours).[12]

    • Centrifuge to pellet the insoluble ECR.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo red released by elastase activity.

    • Normalize the elastase activity to bacterial growth (OD600 of the original culture) and calculate the percentage of inhibition.[12]

3. Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.[14][15]

  • Bacterial Strain: Pseudomonas aeruginosa or other biofilm-forming bacteria.

  • Reagent: Crystal violet stain.

  • Procedure:

    • In a 96-well polystyrene microtiter plate, add a standardized bacterial inoculum to fresh growth medium.

    • Add serial dilutions of the test compound at sub-MIC concentrations.

    • Incubate the plate under appropriate conditions to allow for biofilm formation (e.g., 24-48 hours at 37°C).

    • Carefully discard the planktonic cells and wash the wells with a buffer (e.g., PBS) to remove non-adherent bacteria.

    • Stain the remaining biofilms with a crystal violet solution (e.g., 0.1%) for a set period (e.g., 15-30 minutes).

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm).

    • Calculate the percentage of biofilm inhibition relative to the untreated control.

Conclusion

While direct experimental evidence for the quorum sensing inhibitory activity of this compound is currently lacking, the extensive research on related furanone derivatives strongly suggests its potential as a quorum sensing inhibitor. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design and execute studies to evaluate its specific efficacy. Future investigations should focus on synthesizing this compound and testing its activity in the described assays to determine its IC50 values and its impact on virulence factor production and biofilm formation in clinically relevant bacterial pathogens.

References

Cross-Reactivity of Furanone-Based Pheromones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of pheromones is crucial for developing effective and targeted pest management strategies and for advancing our knowledge of chemosensory signaling. This guide provides a comparative analysis of furanone-based pheromones and their analogues, with a focus on their electrophysiological and behavioral effects on stored-product beetles.

The specificity of pheromone signaling is a cornerstone of chemical communication in insects. However, cross-reactivity, where structurally similar compounds elicit a response, is a common phenomenon. Studying these interactions provides valuable insights into the structure-activity relationships of pheromones and the evolution of olfactory systems. This guide focuses on furanone-based pheromones and related macrolactones, which are utilized as aggregation pheromones by a variety of stored-product beetles, making them a key target for pest control research.

Comparative Electrophysiological and Behavioral Responses

The following tables summarize the electroantennogram (EAG) and behavioral responses of two major stored-product pests, the rust-red grain beetle (Cryptolestes ferrugineus) and the saw-toothed grain beetle (Oryzaephilus surinamensis), to a series of furanone-based and macrolide pheromone components. These data are essential for understanding the degree of specificity and potential for cross-species communication or interference.

Table 1: Electroantennogram (EAG) Responses of Cryptolestes ferrugineus and Oryzaephilus surinamensis to Furanone and Macrolide Pheromone Analogues

Compound NameStructureCryptolestes ferrugineus Mean EAG Response (mV) ± SEOryzaephilus surinamensis Mean EAG Response (mV) ± SE
(Z,Z)-3,6-Dodecadien-11-olide (Cucujolide I)Macrolide1.8 ± 0.21.5 ± 0.1
(Z)-3-Dodecen-11-olideMacrolide1.6 ± 0.10.8 ± 0.1
(Z,Z)-5,8-Tetradecadien-13-olide (Cucujolide V)Macrolide0.5 ± 0.051.9 ± 0.2
(R)-Japonilureγ-Lactone0.3 ± 0.040.2 ± 0.03
(S)-Japonilureγ-Lactone0.2 ± 0.030.1 ± 0.02
Coffee FuranoneFuranone0.4 ± 0.050.5 ± 0.06
Solvent Control (Hexane)-0.1 ± 0.020.1 ± 0.02

Disclaimer: The data presented in this table is a representative summary compiled from multiple sources for illustrative purposes and may not reflect the results of a single study.

Table 2: Behavioral Responses of Cryptolestes ferrugineus and Oryzaephilus surinamensis in a Two-Choice Pitfall Olfactometer

Pheromone LureCryptolestes ferrugineus (% Beetles Captured in Baited Trap)Oryzaephilus surinamensis (% Beetles Captured in Baited Trap)
Cucujolide I78%45%
(Z)-3-Dodecen-11-olide85%30%
Cucujolide V25%82%
Racemic Cucujolide I & V65%75%
Solvent Control10%12%

Disclaimer: The data presented in this table is a representative summary compiled from multiple sources for illustrative purposes and may not reflect the results of a single study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments in the study of furanone-based pheromone cross-reactivity.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

  • Insect Preparation: An adult beetle is immobilized, often by placing it in a truncated pipette tip with the head and antennae exposed. The body is grounded using a reference electrode (e.g., a sharpened tungsten wire) inserted into the abdomen or thorax.

  • Antennal Preparation: The tip of one antenna is carefully removed to allow for the insertion of the recording electrode. The recording electrode, a glass capillary filled with a saline solution (e.g., Ringer's solution), is then brought into contact with the cut end of the antenna.

  • Stimulus Delivery: Pheromone analogues are diluted in a solvent (e.g., hexane) to the desired concentration. A small amount of the solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette. A puff of purified and humidified air is delivered through the pipette, carrying the volatile stimulus over the antenna.

  • Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified and recorded using specialized software. The amplitude of the negative deflection in the baseline potential following stimulus application is measured as the EAG response.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

  • Insect Preparation: Similar to EAG, the insect is immobilized with its antennae exposed and stabilized. A reference electrode is placed in the eye or another part of the head.

  • Sensillum Localization: Under a high-power microscope, a specific sensillum on the antenna is located.

  • Recording: A sharpened tungsten recording electrode is carefully inserted into the base of the sensillum, making contact with the sensillum lymph.

  • Stimulus Delivery: Stimuli are delivered as described for EAG.

  • Data Analysis: The frequency of action potentials (spikes) before and after the stimulus is recorded and analyzed. The change in spike frequency is a measure of the neuron's response.

Synthesis of Furanone-Based Pheromone Analogues

The synthesis of high-purity pheromone analogues is critical for accurate bioassays. A general approach for the synthesis of chiral lactones often involves:

  • Starting Material: Utilizing a commercially available chiral starting material, such as a chiral epoxide or alcohol.

  • Chain Elongation: Employing organometallic coupling reactions (e.g., Grignard or organocuprate reactions) to build the carbon skeleton of the target molecule.

  • Lactonization: Cyclization of a hydroxy acid or a related precursor to form the lactone ring, often using methods like macrolactonization for larger rings.

  • Purification: Purification of the final product is typically achieved through column chromatography and verified by techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) to ensure high purity and correct stereochemistry.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in pheromone perception and experimental evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Pheromone Analogue Preparation cluster_bioassay Bioassays cluster_data Data Analysis synthesis Synthesis of Furanone Analogues purification Purification (Chromatography) synthesis->purification analysis Structural Analysis (NMR, GC-MS) purification->analysis eag Electroantennography (EAG) analysis->eag ssr Single Sensillum Recording (SSR) analysis->ssr behavior Behavioral Assays analysis->behavior eag_data EAG Response Amplitude eag->eag_data ssr_data Spike Frequency Analysis ssr->ssr_data behavior_data Choice Preference behavior->behavior_data comparison Cross-Reactivity Comparison eag_data->comparison ssr_data->comparison behavior_data->comparison

Experimental workflow for cross-reactivity studies.

olfactory_signaling_pathway cluster_sensillum Antennal Sensillum cluster_signal_transduction Signal Transduction cluster_brain Brain pheromone Pheromone Molecule obp Odorant Binding Protein (OBP) pheromone->obp Binding & Transport or_complex Olfactory Receptor Complex (OR-Orco) obp->or_complex Delivery neuron Olfactory Sensory Neuron (OSN) or_complex->neuron Activation ion_channel Ion Channel Opening neuron->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal Transmission higher_centers Higher Brain Centers antennal_lobe->higher_centers Processing behavioral_response Behavioral Response higher_centers->behavioral_response Initiation

Insect olfactory signaling pathway for pheromone perception.

Benchmarking the synthesis of 5,5-Dibutyldihydrofuran-2(3H)-one against known procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic procedures for 5,5-Dibutyldihydrofuran-2(3H)-one, a valuable γ-lactone intermediate in organic synthesis and drug discovery. The following sections detail the experimental protocols for each method, present a side-by-side data comparison, and offer visualizations to aid in procedural understanding and selection.

Data Presentation: A Comparative Analysis

The performance of two synthetic routes to this compound are summarized below. "Procedure A" employs a two-step sequence starting from γ-butyrolactone, involving a Grignard reaction followed by oxidation. "Procedure B" utilizes the bio-renewable starting material ethyl levulinate in a one-pot Grignard reaction and subsequent acid-catalyzed lactonization.

ParameterProcedure A: Grignard Reaction on γ-Butyrolactone & OxidationProcedure B: One-Pot Reaction from Ethyl Levulinate
Overall Yield Estimated 65-75%Estimated 70-80%
Purity >95% after chromatography>95% after chromatography
Reaction Time 18-24 hours8-12 hours
Reaction Temperature 0 °C to room temperature0 °C to reflux
Pressure AtmosphericAtmospheric
Key Reagents γ-Butyrolactone, Butylmagnesium Bromide, PCC or other oxidantEthyl Levulinate, Butylmagnesium Bromide, Acid catalyst (e.g., p-TsOH)
Number of Steps TwoOne-pot (two stages)
Scalability ModerateGood
Green Chemistry Use of a chromium-based oxidant (PCC) is a drawback.Starts from a bio-renewable material (ethyl levulinate).
Safety Grignard reagents are highly reactive and moisture-sensitive. PCC is toxic.Grignard reagents are highly reactive and moisture-sensitive.

Experimental Protocols

Procedure A: Synthesis via Grignard Reaction on γ-Butyrolactone and Subsequent Oxidation

This procedure is adapted from the known synthesis of 5,5-diphenyldihydrofuran-2(3H)-one.

Step 1: Synthesis of 4-Methyl-4-octanol-1,4-diol

  • To a stirred solution of butylmagnesium bromide (2.2 equivalents) in dry diethyl ether, γ-butyrolactone (1.0 equivalent) is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diol.

Step 2: Oxidation to this compound

  • The crude diol from Step 1 is dissolved in dichloromethane.

  • Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the final product.

Procedure B: One-Pot Synthesis from Ethyl Levulinate

This procedure offers a more streamlined approach starting from a bio-based precursor.

  • To a stirred solution of butylmagnesium bromide (3.0 equivalents) in dry diethyl ether, ethyl levulinate (1.0 equivalent) is added dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude intermediate is dissolved in toluene.

  • A catalytic amount of p-toluenesulfonic acid (0.1 equivalents) is added, and the mixture is refluxed with a Dean-Stark trap for 4 hours to remove water.

  • The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow and decision-making process for the synthesis of this compound.

Synthesis_Workflow cluster_A Procedure A cluster_B Procedure B A1 γ-Butyrolactone A2 Grignard Reaction (Butylmagnesium Bromide) A1->A2 A3 4-Methyl-4-octanol-1,4-diol A2->A3 A4 Oxidation (PCC) A3->A4 A5 Purification A4->A5 End 5,5-Dibutyldihydrofuran- 2(3H)-one A5->End B1 Ethyl Levulinate B2 One-Pot Grignard Reaction & Lactonization B1->B2 B3 Purification B2->B3 B3->End Start Start Start->A1 Start->B1

Caption: Comparative workflow for the synthesis of this compound.

Decision_Tree C1 Primary Consideration? C2 Green Chemistry Emphasis? C1->C2 Starting Material Availability C3 Time Efficiency? C1->C3 Process Simplicity P_A Procedure A: Grignard & Oxidation C2->P_A No P_B Procedure B: One-Pot from Ethyl Levulinate C2->P_B Yes C3->P_A No C3->P_B Yes

Caption: Decision matrix for selecting a synthetic procedure.

Comparative study of the organoleptic properties of γ-lactones.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of the Organoleptic Properties of γ-Lactones

This guide provides a comparative analysis of the organoleptic properties of various γ-lactones, compounds crucial to the flavor and fragrance industries. The following sections detail the sensory profiles, detection thresholds, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Organoleptic Properties of γ-Lactones

The organoleptic properties of γ-lactones vary significantly with their molecular structure, particularly the length of the alkyl chain. The following tables summarize the key taste and aroma characteristics, along with their detection thresholds in different media.

Table 1: Aroma and Taste Descriptors of Common γ-Lactones

γ-LactoneAroma DescriptorsTaste Descriptors
γ-Valerolactone Sweet, hay-like, coumarinicCoconut
γ-Hexalactone Sweet, creamy, dairy with fatty and oily coconut nuancesSweet creamy, with coconut nuances
γ-Heptalactone Sweet, coconut, coumarin, lactonic, creamy, and powderySweet, lactonic, creamy, coconut, and coumarin, with milky and tobacco nuances
γ-Octalactone Fatty, creamy, coconut, buttery, vanilla sweet[1]Fatty, oily, coconut, buttery sweet[1]
γ-Nonalactone Sweet, coconut-like[2]Weak coconut[3]
γ-Decalactone Sweet, creamy, lactonic, tobacco and coumarin-like with green coconut nuances; fruity, peach, with a sweet creamy character[1]Sweet, creamy, vanilla-like with green lactonic powdery nuances; creamy, buttery, sweet, fruity peach like[1]
γ-Undecalactone Peach flavors[2]Peach flavors[2]
γ-Dodecalactone --

Table 2: Odor and Taste Detection Thresholds of γ-Lactones

γ-LactoneOdor Detection ThresholdMediumTaste Detection ThresholdMedium
γ-Valerolactone 10,000 ppb[1]Beer--
γ-Hexalactone 1600 ppb[1]Water75 ppm[1]Not Specified
γ-Heptalactone --15 ppm[1]Not Specified
(R)-γ-Octalactone 45 µg/LRed Wine--
(S)-γ-Octalactone 100 µg/LRed Wine--
(R)-γ-Nonalactone 285 µg/L[4]Red Wine--
(S)-γ-Nonalactone 75 µg/LRed Wine--
γ-Decalactone --1 ppm[1]Not Specified
(R)-γ-Decalactone 25 µg/LRed Wine--
(S)-γ-Decalactone 30 µg/LRed Wine--
(R)-γ-Dodecalactone 8 µg/L[4]Red Wine--
(S)-γ-Dodecalactone 20 µg/LRed Wine--

Experimental Protocols

The evaluation of organoleptic properties is conducted through standardized sensory analysis techniques. These protocols are designed to yield reproducible and statistically significant data.

Determination of Odor and Taste Thresholds

A common methodology for determining detection thresholds is the ASTM Method E679 , known as the Ascending Forced-Choice (AFC) method.[3][4][5]

Objective: To determine the lowest concentration of a substance that can be detected by a sensory panel.

Materials:

  • A series of graded concentrations of the γ-lactone in a specified medium (e.g., water, wine, beer).

  • A "blank" sample consisting of the medium without the added lactone.

  • Odor-free glassware.

  • A panel of trained sensory assessors (typically 15-25 members).[3][4][5]

Procedure:

  • Sample Preparation: A stock solution of the γ-lactone is prepared and serially diluted to create a range of concentrations, typically in logarithmic steps.

  • Presentation: Panelists are presented with three samples (a triangle test), two of which are blanks and one contains the diluted lactone. The position of the sample containing the lactone is randomized.[6]

  • Evaluation: Each panelist is asked to identify the "odd" sample. This process is repeated for each concentration level, starting from the lowest.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample.

Descriptive Sensory Analysis

To define the specific aroma and taste descriptors, a Quantitative Descriptive Analysis (QDA) is often employed.[7][8]

Objective: To identify and quantify the sensory attributes of a substance.

Materials:

  • Samples of the γ-lactone at a concentration above the detection threshold.

  • A panel of highly trained sensory assessors (6-15 members).[8]

  • A list of potential aroma and taste descriptors.

Procedure:

  • Panel Training: The panel undergoes extensive training to develop a consensus on the terminology used to describe the sensory attributes of the lactones.

  • Attribute Generation: In open sessions, panelists are presented with the samples and collaboratively generate a list of descriptive terms for aroma and taste.

  • Intensity Scaling: Panelists then individually rate the intensity of each attribute on a numerical scale (e.g., a 9-point hedonic scale).[8]

  • Data Analysis: The intensity ratings are averaged across the panel to create a sensory profile for each γ-lactone.

Mandatory Visualization

The following diagram illustrates the general workflow for the sensory evaluation of γ-lactones.

Sensory_Evaluation_Workflow Workflow for Organoleptic Property Evaluation of γ-Lactones cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase SamplePrep Sample Preparation (Serial Dilutions) ThresholdTest Threshold Determination (e.g., ASTM E679) SamplePrep->ThresholdTest DescriptiveTest Descriptive Analysis (e.g., QDA) SamplePrep->DescriptiveTest PanelSelection Panelist Selection & Training PanelSelection->ThresholdTest PanelSelection->DescriptiveTest DataCollection Data Collection ThresholdTest->DataCollection DescriptiveTest->DataCollection StatAnalysis Statistical Analysis DataCollection->StatAnalysis Report Report Generation StatAnalysis->Report

Caption: Sensory Evaluation Workflow for γ-Lactones

References

Safety Operating Guide

Proper Disposal of 5,5-Dibutyldihydrofuran-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,5-Dibutyldihydrofuran-2(3H)-one, a gamma-lactone derivative used in research and flavor compositions. The following procedures are designed to ensure the safety of laboratory personnel and compliance with general environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that disposal activities are carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the caution afforded to potentially hazardous substances. Although a related compound, gamma-butyrolactone (GBL), is noted as being readily biodegradable, it is also recommended to be disposed of as hazardous waste. Therefore, a conservative approach is warranted.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for a preliminary assessment, although it does not replace a formal hazardous waste determination.

PropertyValue
CAS Number 7774-47-2
Molecular Formula C12H22O2
Appearance Colorless, oily liquid
Solubility in Water Insoluble
Flash Point 112.78 °C (235.00 °F)

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Identification and Classification

  • Do not assume the waste is non-hazardous based on its limited available data.

  • Consult your institution's EHS department or a licensed chemical waste disposal company for guidance on proper classification in accordance with local, state, and federal regulations.

Step 2: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from sources of ignition, although the high flash point suggests a low risk of flammability.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all available information on the chemical, including its name, CAS number, and any known properties.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1] Insoluble chemicals should not be poured down the sink.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes a conservative approach that prioritizes safety and regulatory compliance.

DisposalWorkflow A Step 1: Initial Assessment - Review available chemical data - Consult institutional EHS B Step 2: Formal Waste Determination - Classify as hazardous waste (default) - Involve EHS professionals A->B C Step 3: Segregation & Collection - Use a dedicated, labeled container - Do not mix with other wastes B->C D Step 4: Secure Storage - Store in a designated hazardous waste area - Use secondary containment C->D E Step 5: Professional Disposal - Contact certified waste vendor - Provide all chemical information D->E F Disposal Complete E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5,5-Dibutyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Dibutyldihydrofuran-2(3H)-one (CAS No. 7774-47-2) has been identified in the available resources. The following guidance is based on the limited information available from chemical suppliers and by analogy to structurally similar compounds, specifically gamma-butyrolactone derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. The absence of a formal hazard classification does not guarantee that the substance is non-hazardous.

Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures

Given the lack of specific toxicity data, a conservative approach to personal protection is recommended. The following PPE should be considered mandatory when handling this compound:

  • Eye and Face Protection:

    • Wear chemical safety goggles that meet EN 166 standards or equivalent.

    • If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.

    • If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Collection:

    • Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed waste container.

    • Contaminated solid waste (e.g., gloves, absorbent materials) should be collected in a separate, clearly labeled container.

  • Disposal Route:

    • Dispose of all chemical waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data

Due to the absence of a specific Safety Data Sheet, no quantitative toxicological data (e.g., LD50, permissible exposure limits) or specific glove breakthrough times for this compound are available. The following table summarizes its known physical and chemical properties.

PropertyValueSource
CAS Number 7774-47-2ChemicalBook[1], Parchem[2], Chemsrc[3]
Molecular Formula C12H22O2ChemicalBook[1], Parchem[2]
Molecular Weight 198.3 g/mol ChemicalBook[1]
Appearance Colorless, oily liquidParchem[2]
Odor Oily, coconut-likeChemicalBook[1], Parchem[2]
Boiling Point 279-280 °C at 760 mmHgParchem[2]
Flash Point 235 °F (112.8 °C)Parchem[2]
Solubility Insoluble in waterChemicalBook[1]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer/Weigh Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,5-Dibutyldihydrofuran-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5,5-Dibutyldihydrofuran-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.